molecular formula C7H10N2O2 B160644 Ethyl 2-(1H-pyrazol-1-yl)acetate CAS No. 10199-61-8

Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B160644
CAS No.: 10199-61-8
M. Wt: 154.17 g/mol
InChI Key: SEHJVNBWAGPXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJVNBWAGPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404028
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-61-8
Record name Ethyl 1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-yl)acetate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring N-substituted with an ethyl acetate group. As a derivative of pyrazole, a core structure in many pharmaceutically active compounds, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical for understanding its behavior in biological systems, guiding lead optimization, and developing synthetic routes. This document provides a comprehensive overview of its known properties, supported by experimental protocols and logical workflows.

Physicochemical and Computational Data

The fundamental physicochemical characteristics of this compound determine its solubility, permeability, and potential for intermolecular interactions. The data presented below, largely derived from computational models, offers key insights for researchers.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 10199-61-8 [1]
Molecular Formula C₇H₁₀N₂O₂ [1]
Molecular Weight 154.17 g/mol [1]
LogP (octanol/water) 0.4462 [1]
Topological Polar Surface Area (TPSA) 44.12 Ų [1]
Hydrogen Bond Acceptors 4 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 3 [1]

| SMILES | CCOC(=O)CN1C=CC=N1 |[1] |

G cluster_main This compound cluster_props Key Properties main C₇H₁₀N₂O₂ MW MW 154.17 g/mol main->MW LogP LogP 0.4462 main->LogP TPSA TPSA 44.12 Ų main->TPSA HBA H-Bond Acceptors 4 main->HBA HBD H-Bond Donors 0 main->HBD

Caption: Overview of key physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis and characterization of this compound.

Synthesis Protocol: N-Alkylation of Pyrazole

The synthesis of this compound is typically achieved via the N-alkylation of a pyrazole ring with an appropriate ethyl haloacetate. The following protocol is adapted from a similar synthesis of a substituted pyrazole acetate.[2]

1. Materials and Reagents:

  • Pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

  • Water (deionized)

  • Ethyl acetate

  • Hexane

2. Procedure:

  • To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at room temperature, add a solution of pyrazole (1.0 eq.) in DMF.

  • Stir the resulting mixture for 1 hour at room temperature to ensure complete deprotonation of the pyrazole.

  • Add ethyl bromoacetate (1.0 eq.) to the reaction mixture.

  • Heat the reaction to approximately 100°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

3. Purification:

  • The resulting crude oil can be purified using silica gel column chromatography, typically with a mobile phase such as 25% ethyl acetate in hexane, to isolate the desired N1-substituted product.[2]

G cluster_reactants Reactants cluster_process Workup & Purification pyrazole Pyrazole na_dmf 1. NaH in DMF (Deprotonation) pyrazole->na_dmf bromoacetate 2. Ethyl Bromoacetate (Alkylation) na_dmf->bromoacetate workup Aqueous Workup & Extraction bromoacetate->workup purify Silica Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive analytical method for confirming the identity and purity of volatile and semi-volatile compounds like this compound. The following is a standard operating procedure that can be applied for its analysis.[3]

1. Sample Preparation:

  • Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Transfer the final diluted solution to an autosampler vial for analysis.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Mode: Splitless or a high split ratio (e.g., 50:1)

    • Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C. Hold at 300°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes.[3]

3. Data Analysis:

  • The resulting mass spectrum is analyzed to identify the molecular ion peak (M+) and characteristic fragmentation patterns, which can be compared against theoretical values or library data to confirm the structure of this compound.

G prep Sample Preparation (10 µg/mL solution) inject GC Injection (1 µL, 250°C) prep->inject separate Chromatographic Separation (Temp. Ramp 50-300°C) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect analyze Data Analysis (Spectrum Interpretation) detect->analyze

Caption: Experimental workflow for GC-MS analysis.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities. They are often investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a role in cancer metabolism.[4] The development of pyrazole-based inhibitors often involves a structured discovery process.

G cluster_discovery Drug Discovery Logic target Identify Target (e.g., LDH Enzyme) synthesis Synthesize Pyrazole Derivatives target->synthesis assay In Vitro Assay (e.g., LDHA Assay) synthesis->assay sar Establish SAR assay->sar optimize Optimize Properties (ADME/Tox) sar->optimize candidate Lead Candidate optimize->candidate

Caption: Logical workflow for pyrazole-based inhibitor discovery.

References

Ethyl 2-(1H-pyrazol-1-yl)acetate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for this compound, a heterocyclic compound of interest in chemical research and drug discovery.

Molecular Structure and Properties

This compound is a chemical compound featuring a pyrazole ring N-substituted with an ethyl acetate group. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a common scaffold in many biologically active molecules.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 10199-61-8[1]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2][3][4]
SMILES CCOC(=O)CN1C=CC=N1[1]
Purity Commercially available at ≥95%[1][3]
Topological Polar Surface Area (TPSA) 44.12 Ų[1]
logP 0.4462[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram.

molecular_structure C1 C C2 C C1->C2 C1->C2 C3 C C2->C3 N2 N C3->N2 N1 N N1->C1 N1->C3 C4 CH₂ N1->C4 N2->N1 C5 C C4->C5 O1 O C5->O1 O2 O C5->O2 C6 CH₂ O2->C6 C7 CH₃ C6->C7

Figure 1. Molecular Structure of this compound

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the N-alkylation of pyrazole to synthesize this compound, adapted from procedures for analogous compounds[5][6]. This reaction involves the substitution of a hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an ethyl acetate group.

Materials and Reagents:

  • 1H-Pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for column chromatography

Experimental Workflow Diagram

workflow start Start step1 Dissolve Pyrazole in anhydrous DMF start->step1 step2 Add base (e.g., NaH) portion-wise Stir for 1 hour at room temperature step1->step2 step3 Add Ethyl Bromoacetate dropwise step2->step3 step4 Heat reaction mixture (e.g., 100°C) for 2 hours step3->step4 step5 Cool to room temperature Quench with water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry organic layer over MgSO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 step9 Purify by silica gel chromatography (e.g., 25% Ethyl Acetate in Hexane) step8->step9 end Obtain pure this compound step9->end

Figure 2. Synthesis Workflow for this compound

Procedure:

  • To a stirred solution of 1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.2 equivalents) or anhydrous potassium carbonate (2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for approximately 1 hour at room temperature to ensure the complete formation of the pyrazole anion.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture (e.g., to 100°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate in hexane to yield pure this compound.[5]

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive substance; handle with extreme care in an inert, dry environment.

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a skin irritant; appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound in the searched scientific literature and chemical databases, this document serves as a template. It outlines the expected spectral features, provides a standardized experimental protocol for data acquisition, and includes a structural diagram for reference. The provided tables and visualizations are placeholders that can be populated with experimental data once it is obtained.

Chemical Structure

The foundational step in NMR spectral analysis is the understanding of the molecule's chemical structure. The structure of this compound is presented below, with atoms numbered for clarity in subsequent spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the anticipated proton NMR signals for this compound. The chemical shifts (δ) are predicted based on the analysis of similar chemical structures and established NMR principles. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet) and coupling constants (J) are also estimated.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (pyrazole)7.5 - 7.7d1.5 - 2.51H
H-5 (pyrazole)7.4 - 7.6d2.0 - 3.01H
H-4 (pyrazole)6.2 - 6.4t2.0 - 2.51H
CH₂ (acetate)5.0 - 5.2s-2H
O-CH₂ (ethyl)4.1 - 4.3q7.0 - 7.22H
CH₃ (ethyl)1.2 - 1.4t7.0 - 7.23H

Predicted ¹³C NMR Spectral Data

This section details the expected carbon-13 NMR signals. Chemical shifts are estimated based on the carbon environment within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)168 - 172
C-5 (pyrazole)138 - 142
C-3 (pyrazole)128 - 132
C-4 (pyrazole)105 - 109
O-CH₂ (ethyl)60 - 64
N-CH₂ (acetate)50 - 54
CH₃ (ethyl)13 - 17

Experimental Protocol: NMR Spectroscopy

The following provides a detailed, standardized methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Adherence to this protocol will ensure data quality and reproducibility.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.

Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition
  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

¹³C NMR Acquisition
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualization of NMR Signal Assignments

The following diagram illustrates the logical relationship between the molecular structure and its expected NMR signals. This provides a clear visual guide for spectral interpretation.

G ¹H and ¹³C NMR Signal Assignments structure This compound H-3 H-5 H-4 CH₂ (acetate) O-CH₂ (ethyl) CH₃ (ethyl) C=O C-5 C-3 C-4 O-CH₂ N-CH₂ CH₃ H_NMR ¹H NMR Signals δ 7.5-7.7 (d) δ 7.4-7.6 (d) δ 6.2-6.4 (t) δ 5.0-5.2 (s) δ 4.1-4.3 (q) δ 1.2-1.4 (t) structure:H3->H_NMR:H3_s ¹H structure:H5->H_NMR:H5_s ¹H structure:H4->H_NMR:H4_s ¹H structure:CH2_ac->H_NMR:CH2_ac_s ¹H structure:OCH2_et->H_NMR:OCH2_et_s ¹H structure:CH3_et->H_NMR:CH3_et_s ¹H C_NMR ¹³C NMR Signals δ 168-172 δ 138-142 δ 128-132 δ 105-109 δ 60-64 δ 50-54 δ 13-17 structure:CO->C_NMR:CO_s ¹³C structure:C5_py->C_NMR:C5_py_s ¹³C structure:C3_py->C_NMR:C3_py_s ¹³C structure:C4_py->C_NMR:C4_py_s ¹³C structure:OCH2_C_et->C_NMR:OCH2_C_et_s ¹³C structure:NCH2_C_ac->C_NMR:NCH2_C_ac_s ¹³C structure:CH3_C_et->C_NMR:CH3_C_et_s ¹³C

Caption: Predicted NMR signal assignments for this compound.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR analysis of this compound. While experimentally determined data is not currently available in the public domain, the predicted spectral data and detailed experimental protocol herein offer a robust starting point for researchers. The provided structural and assignment diagrams serve as valuable visual aids for the interpretation of future experimental results. It is recommended that researchers acquiring NMR data for this compound compare their findings with the predictions outlined in this guide to facilitate a comprehensive structural elucidation.

Key Starting Materials for Pyrazole Derivative Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug discovery. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates key reaction workflows and biological signaling pathways.

Core Synthetic Strategies and Key Starting Materials

The synthesis of the pyrazole ring is a well-established area of organic chemistry with several reliable methods. The choice of starting materials is dictated by the desired substitution pattern on the final pyrazole derivative. The most fundamental and widely employed strategies involve the condensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic component.

1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis

The most traditional and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

Key starting materials in this category include:

  • β-Diketones: Symmetrical or unsymmetrical diketones are frequently used, with the potential for regioisomeric products when using unsymmetrical diketones.[4]

  • β-Ketoesters: These readily available starting materials react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[5][6]

  • β-Ketoaldehydes and their synthetic equivalents.

α,β-Unsaturated Carbonyl Compounds

Another significant class of starting materials for pyrazole synthesis is α,β-unsaturated aldehydes and ketones , often referred to as chalcones. The reaction with hydrazines proceeds via a Michael addition followed by cyclization and oxidation or elimination to afford the pyrazole ring.[7] This method allows for the synthesis of a wide variety of substituted pyrazoles.

β-Enaminones

β-Enaminones serve as versatile precursors for the synthesis of pyrazoles. Their reaction with hydrazines provides a straightforward route to pyrazole derivatives, often with high regioselectivity.[8][9] The enamine moiety activates the carbonyl group for nucleophilic attack by the hydrazine.

Other Key Starting Materials

Beyond the three major classes mentioned above, other starting materials are also employed for the synthesis of pyrazoles, including:

  • Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a known method for pyrazole synthesis, although it can lead to mixtures of regioisomers.[7]

  • Diazo Compounds: The 1,3-dipolar cycloaddition of diazo compounds with alkynes, known as the Pechmann pyrazole synthesis, is another important route.[7]

  • Multicomponent Reactions: Modern synthetic approaches often utilize multicomponent reactions where three or more starting materials are combined in a one-pot synthesis to generate complex pyrazole derivatives with high efficiency.[10][11]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of pyrazole derivatives from the key starting materials discussed above.

Knorr Pyrazole Synthesis from a β-Ketoester

Synthesis of 5-Phenyl-3-methyl-1H-pyrazol-3(2H)-one

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5][6]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ketoester starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of water and allow it to air dry.

Pyrazole Synthesis from an α,β-Unsaturated Ketone (Chalcone)

General Procedure for the Synthesis of 3,5-Diaryl-1H-pyrazoles

This protocol outlines a general method for the synthesis of pyrazoles from chalcones and hydrazine hydrate.[12]

  • Materials:

    • Substituted Chalcone (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol.

Pyrazole Synthesis from a β-Enaminone

General Procedure for the Synthesis of Substituted Pyrazoles

This protocol describes a general method for the synthesis of pyrazoles from β-enaminones and hydrazine hydrate.[1][13]

  • Materials:

    • β-Enaminone (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve the β-enaminone (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, filter it directly. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Quantitative Analysis of Pyrazole Synthesis

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives, providing a comparative overview of different synthetic methods, reaction conditions, and yields.

Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol100°C, 1 hour79[5]
AcetylacetonePhenylhydrazineAcetic acid / EthanolRefluxHigh[4]
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClMethanol65°C, 10 hours94.3[14]
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Solvent-free80°C, 30 min95[7]
1,3-DiketonesOxamic acid thiohydrazidesI2, TsOH / CH3CNRoom temp, 48 hours83[15]

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones

α,β-Unsaturated KetoneHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
β-ArylchalconesHydrazine hydrateH2O2, then dehydration--[7]
Chalcone derivativesHydrazine hydrateAcetic acid / EthanolReflux, 6-8 hoursGood to excellent[12]
ChalconesArylhydrazinesCu-g-C3N4 / DMF100°C, 12 hours82[7]

Table 3: Synthesis of Commercially Important Pyrazole Derivatives

DrugKey Starting MaterialsKey Reaction StepYield (%)Reference
Celecoxib4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HClKnorr Cyclocondensation94.3[14]
SildenafilEthyl 3-butyrylpyruvate, Hydrazine hydrateKnorr CyclocondensationOverall ~50[16][17]
RimonabantDiethyl oxalate, Propionitrile, 2,4-Dichlorophenyl hydrazinePyrazole formation-[12]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of three prominent drugs containing a pyrazole core.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Signaling pathway of Celecoxib.

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Hydrolysis Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Signaling pathway of Sildenafil.

Rimonabant_Pathway Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activation Signaling_Cascade Downstream Signaling Cascade CB1_Receptor->Signaling_Cascade Appetite_Stimulation Appetite Stimulation Signaling_Cascade->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonism/ Inverse Agonism Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Product Final Product Analysis->Product

References

An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)acetate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Ethyl 2-(1H-pyrazol-1-yl)acetate is a pyrazole derivative with potential applications in medicinal chemistry and materials science. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 10199-61-8[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Synonyms 1H-pyrazole-1-acetic acid, ethyl ester[1]
SMILES CCOC(=O)CN1C=CC=N1[1]
Topological Polar Surface Area (TPSA) 44.12 Ų[1]
logP (Octanol-Water Partition Coefficient) 0.4462[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Solubility Profile

Quantitative data on the solubility of this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on its structure—a polar pyrazole ring and an ethyl acetate moiety—a qualitative assessment of its solubility can be inferred. The compound is expected to be soluble in polar organic solvents such as alcohols, ethyl acetate, and dimethylformamide (DMF), and likely has limited solubility in nonpolar solvents like hexane. For research purposes, it is recommended to determine the solubility experimentally in the solvent system of interest.

Synthesis of this compound

The synthesis of this compound and similar N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the N-alkylation of pyrazole with an ethyl haloacetate, such as ethyl bromoacetate.

This protocol describes a general procedure for the synthesis of this compound by reacting pyrazole with ethyl bromoacetate in the presence of a base.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Methylene chloride

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium hydride (1.2 equivalents) in anhydrous DMF is prepared.

  • Deprotonation: Pyrazole (1 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then stirred at room temperature for approximately 1 hour to ensure complete deprotonation of the pyrazole.

  • Alkylation: Ethyl bromoacetate (1.1 equivalents) is added to the reaction mixture. The reaction is then heated to around 80-100 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess sodium hydride. The aqueous layer is then extracted multiple times with an organic solvent such as methylene chloride or ethyl acetate.[2]

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • Chromatography: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[2]

Note: The choice of base and solvent can be critical and may require optimization for the best yields. Milder bases like potassium carbonate can also be used, which may simplify the work-up procedure.

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Pyrazole + Ethyl Bromoacetate + Base (NaH) in DMF start->reagents 1. Mixing reaction Heating and Stirring reagents->reaction 2. Alkylation quench Quenching with Water reaction->quench 3. Quenching extraction Extraction with Organic Solvent quench->extraction drying Drying and Solvent Removal extraction->drying chromatography Silica Gel Chromatography drying->chromatography end Pure Product chromatography->end

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for scientific professionals. While specific solubility data remains a gap in the current literature, the provided information on its properties and synthesis should aid in its application and further study.

References

Commercial Suppliers and Technical Guide for Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)acetate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides detailed experimental protocols for its synthesis and a relevant biological assay.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.

Derivatives of pyrazole acetic acid have been investigated for various therapeutic applications, including as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), which is a target for inflammatory and allergic diseases. Furthermore, the broader class of pyrazole-containing compounds has shown significant potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, as anticancer agents, and as antimicrobials. This compound serves as a versatile starting material for the synthesis of these more complex and potentially therapeutic molecules.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

Supplier NameWebsiteNotes
Shanghai Ennopharm Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Chengdu HappySyn Pharmaceutical Technology Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Hangzhou Sage Chemical Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
NovoChemy Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Shanghai ShiXian Chemical Technology Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Shanghai Xingui Biotechnology Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Nanjing Chalf-Pharm Technology Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
Lanzhou HuaHao Pharmaceutical Co., Ltd.(Not directly available)Listed as a supplier on ChemicalBook.[1]
ChemScene--INVALID-LINK--Offers the compound with stated purity.[2]
Synblock Inc.--INVALID-LINK--Provides the compound with a specified purity level.[3]

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Chemical Properties

PropertyValueSource(s)
CAS Number 10199-61-8[1][2]
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Purity ≥95% to ≥98%[2][3]
Synonyms 1H-pyrazole-1-acetic acid, ethyl ester[2]
SMILES CCOC(=O)CN1C=CC=N1[2]

Table 2: Physical Properties

PropertyValueSource(s)
Boiling Point 289.5°C at 760 mmHg[3]
Storage Temperature 2-8°C, Sealed in dry place[2][3]

Table 3: Computational Data

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 44.12 Ų[2]
LogP 0.4462[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]

Table 4: Safety Information

Hazard StatementGHS PictogramSignal Word
H302: Harmful if swallowed.GHS07Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

This safety information is based on available data for similar compounds and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted pyrazoles is the alkylation of pyrazole. The following is a general protocol adapted from established procedures for similar compounds.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base in acetonitrile.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight or gently heat to 50-60 °C for a few hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

In-vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of compounds like those derived from this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplates

  • Incubator

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents pyrazole Pyrazole reaction pyrazole->reaction 1. naH NaH or K₂CO₃ ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->reaction 2. product This compound solvent DMF or Acetonitrile reaction->product Alkylation

Caption: Synthesis of this compound via N-alkylation of pyrazole.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme and Test Compound Solutions start->prepare_reagents incubation Pre-incubate Enzyme with Test Compound prepare_reagents->incubation add_substrate Add Arachidonic Acid to Initiate Reaction incubation->add_substrate reaction_incubation Incubate at 37°C add_substrate->reaction_incubation stop_reaction Terminate Reaction reaction_incubation->stop_reaction quantify_pge2 Quantify PGE₂ Production using EIA stop_reaction->quantify_pge2 analyze_data Analyze Data and Determine IC₅₀ quantify_pge2->analyze_data end End analyze_data->end

Caption: Workflow for determining the in-vitro COX inhibitory activity of a test compound.

References

A Comprehensive Review of the Synthesis of Pyrazole Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of an acetic acid ester moiety onto this heterocyclic core provides a versatile handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive literature review of the primary synthetic routes to pyrazole acetic acid esters, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of N-Substituted Pyrazole Acetic Acid Esters

The most direct route to N-substituted pyrazole acetic acid esters involves the alkylation of a pre-formed pyrazole ring with a haloacetic acid ester. This method is widely employed due to the ready availability of both starting materials.

N-Alkylation with Haloacetic Acid Esters

The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the haloacetic acid ester. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

A mixture of pyrazole (1.0 eq.), ethyl bromoacetate (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetonitrile is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired this compound.

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Yield (%)
PyrazoleEthyl bromoacetateK₂CO₃AcetonitrileRT12-2485-95
3-MethylpyrazoleMethyl bromoacetateNaHTHF0 to RT6-1280-90
4-Nitropyrazoletert-Butyl bromoacetateCs₂CO₃DMF50875-85

Table 1: Quantitative Data for N-Alkylation of Pyrazoles with Haloacetic Acid Esters

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Pyrazole Pyrazole Mixing Mixing & Stirring Pyrazole->Mixing Haloester Haloacetic Acid Ester Haloester->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Filtration Filtration Mixing->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product N-Substituted Pyrazole Acetic Acid Ester Chromatography->Product

Figure 1: Experimental workflow for the N-alkylation of pyrazoles.

Synthesis of C-Substituted Pyrazole Acetic Acid Esters

The synthesis of pyrazole acetic acid esters with the substituent on a carbon atom of the ring can be achieved through several classical and modern synthetic methodologies.

Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis is a cornerstone for the formation of the pyrazole ring, involving the condensation of a β-ketoester with a hydrazine derivative.[1] This reaction is highly versatile and can be adapted to produce a variety of substituted pyrazoles.[1] While the direct synthesis of pyrazole acetic acid esters via the classical Knorr reaction is less common, modifications and related condensation reactions can be employed.

A variation of the Knorr reaction involves the condensation of hydrazines with a β-ketoester.[1] The reaction begins with the condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular substitution on the ester to form a pyrazolone.[1] Pyrazolones exist in tautomeric equilibrium with their corresponding hydroxypyrazole form.

Detailed Experimental Protocol: Knorr-type Synthesis of a Pyrazolone

To a solution of ethyl benzoylacetate (3 mmol) in 1-propanol (3 mL), hydrazine hydrate (6 mmol) and a few drops of glacial acetic acid are added.[1] The mixture is heated to approximately 100°C with stirring for 1 hour.[1] After completion of the reaction, as monitored by TLC, water (10 mL) is added to the hot solution to precipitate the product.[1] The mixture is cooled, and the solid is collected by filtration, washed with water, and air-dried.[1]

Knorr_Mechanism Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazolone Pyrazolone Hydrazone->Pyrazolone Intramolecular Cyclization - ROH Hydroxypyrazole Hydroxypyrazole (Aromatic Tautomer) Pyrazolone->Hydroxypyrazole Tautomerization

Figure 2: Generalized mechanism of the Knorr-type pyrazolone synthesis.
Synthesis from 1,3-Dicarbonyl Compounds

A widely applicable method for the synthesis of C-substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. To introduce an acetic acid ester moiety, a suitably functionalized 1,3-dicarbonyl precursor is required.

Detailed Experimental Protocol: Multicomponent Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

A three-component reaction involving phenylhydrazine, an aromatic aldehyde, and ethyl acetoacetate in the presence of an ionic liquid catalyst, such as [bmim][FeCl₄], can be used.[2] The reactants are stirred in the ionic liquid, and the reaction is promoted by a flow of oxygen.[2] Upon completion, the product is extracted, and the ionic liquid can be recycled.[2] Yields for this method are generally good to excellent.[2]

AldehydeHydrazineβ-KetoesterCatalystSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydePhenylhydrazineEthyl acetoacetate[bmim][FeCl₄]None80292
4-ChlorobenzaldehydePhenylhydrazineEthyl acetoacetate[bmim][FeCl₄]None802.588
4-MethoxybenzaldehydePhenylhydrazineEthyl acetoacetate[bmim][FeCl₄]None801.595

Table 2: Quantitative Data for the Multicomponent Synthesis of Pyrazole-4-carboxylic Acid Esters [2]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. The synthesis of pyrazole acetic acid esters can be achieved by the reaction of a diazoacetate with an alkyne.

Detailed Experimental Protocol: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of ethyl diazoacetate with an α-methylene carbonyl compound can be carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile.[3] The reaction often proceeds with excellent regioselectivity and in good yields.[3] For example, the reaction of ethyl diazoacetate with phenylpropargyl aldehyde in the presence of a catalytic amount of zinc triflate in triethylamine yields the corresponding pyrazole in good yield.[4]

Dipolar_Cycloaddition Diazoacetate Diazoacetate (1,3-Dipole) TransitionState [3+2] Cycloaddition Diazoacetate->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Pyrazoline Pyrazoline Intermediate TransitionState->Pyrazoline PyrazoleEster Pyrazole Acetic Acid Ester Pyrazoline->PyrazoleEster Aromatization

Figure 3: General scheme of 1,3-dipolar cycloaddition for pyrazole synthesis.

Direct Synthesis from Esters

A more recent and direct approach to substituted pyrazoles involves a potassium tert-butoxide-assisted C-C coupling of esters with nitriles or terminal alkynes, followed by condensation with hydrazine.[5] This method allows for the regioselective synthesis of a variety of pyrazole derivatives.

Detailed Experimental Protocol: Direct Synthesis of 5-Aminopyrazoles from Esters and Nitriles

An ethyl ester (3.3 mmol) is dissolved in THF (30 mL) and stirred at room temperature.[5] Potassium tert-butoxide (6.6 mmol) is added, followed by the addition of a nitrile (3.3 mmol).[5] The mixture is stirred until the ester is consumed (monitored by TLC).[5] Acetic acid (30 mL) is then slowly added, followed by the slow addition of hydrazine hydrate (4.9 mmol).[5] The mixture is refluxed until the intermediate β-ketonitrile is consumed.[5] After cooling, water and ethyl acetate are added, and the mixture is neutralized with saturated aqueous NaHCO₃.[5] The organic layer is separated, dried, and concentrated. The product is then purified by column chromatography.[5]

EsterNitrileHydrazineYield (%)
Ethyl benzoateAcetonitrileHydrazine hydrate77
Ethyl 4-chlorobenzoateAcetonitrileHydrazine hydrate85
Ethyl acetatePhenylacetonitrileHydrazine hydrate65

Table 3: Representative Yields for the Direct Synthesis of 5-Aminopyrazoles from Esters [5]

Conclusion

The synthesis of pyrazole acetic acid esters can be accomplished through a variety of synthetic strategies, each with its own advantages and limitations. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The N-alkylation of pyrazoles offers a straightforward route to N-substituted derivatives. For C-substituted analogues, classical methods like the Knorr synthesis and condensations of 1,3-dicarbonyls remain highly relevant, while modern techniques such as multicomponent reactions and 1,3-dipolar cycloadditions provide efficient and often regioselective pathways. The direct synthesis from esters represents a novel and powerful approach for the construction of the pyrazole core. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to this important class of compounds.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic tractability, and ability to engage in a wide range of biological interactions have led to the development of numerous blockbuster drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Introduction to the Pyrazole Scaffold

The pyrazole ring system is a versatile building block in drug design due to its unique physicochemical properties.[1][2] The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the ring contributes to its stability and allows for diverse substitutions.[2] This adaptability has enabled the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

A testament to the significance of the pyrazole scaffold is the number of FDA-approved drugs that incorporate this moiety. Notable examples include Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (for erectile dysfunction), Ruxolitinib (a JAK inhibitor for myelofibrosis), and Crizotinib (an ALK/MET inhibitor for non-small cell lung cancer).[1][6] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug development.[1]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through various synthetic methodologies, with the Knorr pyrazole synthesis and multicomponent reactions being among the most common.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Paal-Knorr Pyrazole Synthesis

A related method, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound and a hydrazine to produce pyrazoles.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyrazoles in a single step from three or more starting materials.[7][8] These reactions often proceed with high yields and allow for the rapid generation of diverse compound libraries.[7]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkynes or alkenes.[5][9]

Biological Activities and Therapeutic Targets

Pyrazole derivatives have demonstrated a remarkable range of biological activities, targeting key proteins involved in various disease pathologies.

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[10][11] Pyrazole-containing compounds, such as Ruxolitinib, have been developed as potent JAK inhibitors.[1][10]

dot

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR signaling pathway.[8][12] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in this pathway.[8][12]

dot

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Pyrazole VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based inhibitor.

The p38 mitogen-activated protein (MAP) kinase pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and inflammation.[4][6] Pyrazole-containing ureas have been developed as potent inhibitors of p38 MAP kinase.[4][6]

dot

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MKK MAPKK (e.g., MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Mediates Inhibitor Pyrazole p38 Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyrazole-based inhibitor.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Celecoxib is a well-known selective COX-2 inhibitor, which reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected pyrazole derivatives against various targets.

Table 1: Pyrazole-based Kinase Inhibitors

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
4-Amino-(1H)-pyrazoleJAK1Compound 3f3.4[10][11]
JAK2Compound 3f2.2[10][11]
JAK3Compound 3f3.5[10][11]
Fused PyrazoleEGFRCompound 360
VEGFR-2Compound 9220
Pyrazole-based hybridVEGFR-2Compound 27828.23[9]
Pyrazole-basedCDK2Compound 30>10,000 (60% inhibition at 10 µM)[9]
Pyrazolo[3,4-g]isoquinolineHaspinCompound 1b57[14]
HaspinCompound 1c66[14]

Table 2: Pyrazole-based COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5u133.071.7974.92[13]
Compound 5s164.922.5172.95[13]
Compound 5r148.742.3164.40[13]
Compound 5t204.519.2122.21[13]
Celecoxib150.04375[15]
Compound 5f14.341.509.56[16]
Compound 6f9.561.158.31[16]
PYZ165.580.5210.73[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocols
  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of mineral acid (e.g., HCl, H₂SO₄).

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

dot

Knorr_Synthesis_Workflow Start Start Dissolve Dissolve 1,3-dicarbonyl in solvent Start->Dissolve Add_Hydrazine Add hydrazine and catalyst Dissolve->Add_Hydrazine Reflux Reflux for 1-4h Add_Hydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, isolate crude product Monitor->Workup Complete Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Biological Assay Protocols
  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

  • Assay Plate Setup: Add the diluted test compound or DMSO (control) to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP master mix to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare compound dilutions and kinase master mix Start->Prepare_Reagents Plate_Setup Add compounds/DMSO to 384-well plate Prepare_Reagents->Plate_Setup Start_Reaction Add kinase master mix to initiate reaction Plate_Setup->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Detect_Signal Add detection reagent and measure luminescence Incubate->Detect_Signal Analyze_Data Calculate % inhibition and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with pyrazole compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, and the test compounds.

  • Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with heme and the test compound (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Peroxidase Reaction: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with the continuous development of novel synthetic methodologies, ensures its continued importance in drug discovery. Future efforts will likely focus on the development of more selective and potent pyrazole-based inhibitors for a wider range of biological targets, as well as the exploration of novel drug delivery systems to enhance their therapeutic efficacy. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs.

References

Methodological & Application

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Correspondence: --INVALID-LINK--

Abstract

Ethyl 2-(1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of a wide array of pharmaceutical compounds, owing to the versatile reactivity of the pyrazole nucleus and the ester functionality. This application note provides detailed protocols for the synthesis of this compound via the N-alkylation of pyrazole with ethyl bromoacetate. Two robust methods are presented, utilizing either potassium carbonate or sodium hydride as the base, to afford the target compound in good yields. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, providing a comprehensive guide to the synthesis, characterization, and potential applications of this important building block.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrazole motif is found in a variety of marketed drugs, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. The N-alkylation of the pyrazole ring is a fundamental transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules through further modification of the ester group or the pyrazole ring. This document outlines two reliable and scalable methods for the preparation of this valuable intermediate.

Reaction Scheme

The synthesis of this compound from pyrazole and ethyl bromoacetate proceeds via an N-alkylation reaction, as depicted below:

reaction_scheme pyrazole Pyrazole plus1 + pyrazole->plus1 bromoacetate Ethyl Bromoacetate plus1->bromoacetate arrow Base, Solvent bromoacetate->arrow product This compound arrow->product side_product + Salt

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocols

Two distinct protocols are provided for the synthesis of this compound, offering flexibility in the choice of base and solvent.

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile

This method employs a mild base, potassium carbonate, and a common aprotic polar solvent, acetonitrile. It is a convenient and widely used procedure for the N-alkylation of azoles.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis using Sodium Hydride in N,N-Dimethylformamide (DMF)

This protocol utilizes a stronger base, sodium hydride, in a polar aprotic solvent, DMF. This method is often faster and can be effective when milder bases are not sufficient.

Materials:

  • Pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Hexane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension of sodium hydride.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
PyrazoleC₃H₄N₂68.08288-13-1
Ethyl BromoacetateC₄H₇BrO₂167.00105-36-2
This compoundC₇H₁₀N₂O₂154.1710199-61-8
Table 2: Comparison of Reaction Conditions and Yields
ParameterProtocol 1 (K₂CO₃/CH₃CN)Protocol 2 (NaH/DMF)
Base Potassium CarbonateSodium Hydride
Solvent AcetonitrileN,N-Dimethylformamide
Temperature Reflux (~82°C)0°C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 60-75%70-85%

Note: Yields are based on literature precedents for similar N-alkylation reactions and may vary depending on the specific reaction scale and purification method. A yield of 64% has been reported for a similar N-alkylation of a substituted pyrazole with ethyl bromoacetate using potassium carbonate in DMF[1].

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Pyrazole and Base in Solvent add_bromoacetate Add Ethyl Bromoacetate start->add_bromoacetate reaction Reaction under controlled temperature add_bromoacetate->reaction quench Quench Reaction (if NaH used) reaction->quench filter_salts Filter Inorganic Salts (for K2CO3 method) reaction->filter_salts extraction Aqueous Work-up and Extraction quench->extraction filter_salts->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purify Vacuum Distillation or Column Chromatography concentration->purify characterization Characterization of Pure Product purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the roles and relationships of the key components in the N-alkylation reaction.

logical_relationship pyrazole Pyrazole (Nucleophile) product This compound (Product) pyrazole->product base Base (K2CO3 or NaH) Deprotonating Agent base->pyrazole deprotonates bromoacetate Ethyl Bromoacetate (Electrophile) bromoacetate->product solvent Solvent (Acetonitrile or DMF) Reaction Medium solvent->pyrazole solvent->bromoacetate

Caption: Roles of key components in the N-alkylation reaction.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 1.8 Hz, 1H), 7.49 (d, J = 2.4 Hz, 1H), 6.27 (t, J = 2.1 Hz, 1H), 4.90 (s, 2H), 4.23 (q, J = 7.1 Hz, 2H), 1.28 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 139.8, 129.5, 106.2, 61.9, 53.5, 14.2.

  • Mass Spectrometry (ESI): m/z 155.08 [M+H]⁺.

Note: The spectral data provided are predicted or based on similar compounds and should be confirmed by experimental analysis.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the active methylene group can be a site for further functionalization. The pyrazole ring itself can participate in various coupling reactions. These properties make it a versatile starting material for the synthesis of compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety and Handling

  • Pyrazole: Harmful if swallowed. Causes skin and eye irritation.

  • Ethyl Bromoacetate: Lachrymator. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetonitrile and DMF: Flammable liquids and vapors. Harmful if swallowed, in contact with skin, or if inhaled.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Special care should be taken when handling sodium hydride and ethyl bromoacetate.

Conclusion

The synthesis of this compound can be achieved efficiently using either potassium carbonate in acetonitrile or sodium hydride in DMF. Both methods provide reliable access to this important building block for pharmaceutical research. The choice of method will depend on the available reagents, equipment, and the desired reaction conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of drug discovery and development.

References

N-alkylation of pyrazole using ethyl chloroacetate reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Alkylation of Pyrazole with Ethyl Chloroacetate

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1] They serve as core structures in various therapeutic agents, including anti-tumor, anti-infective, and anti-dementia drugs.[1] The synthesis of these compounds, specifically the introduction of an alkyl group onto a nitrogen atom of the pyrazole ring, is a crucial step in the development of new pharmaceutical candidates. One common and effective method for this transformation is the N-alkylation of pyrazole with ethyl chloroacetate. This reaction provides a convenient route to ethyl 2-(1H-pyrazol-1-yl)acetate, a versatile intermediate for further functionalization.

Reaction Principles

The N-alkylation of pyrazole is typically performed under basic conditions. The base deprotonates the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a substitution reaction to form the N-alkylated product.

A key challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially yield two different N-alkylated isomers.[2][3] The choice of base, solvent, and reaction temperature can influence the ratio of these isomers.[2][4] For unsubstituted pyrazole, this is not a concern.

Reaction Conditions Overview

The N-alkylation of pyrazole with ethyl chloroacetate can be achieved under various conditions, allowing for flexibility based on available reagents and desired outcomes. Below is a summary of common conditions.

Protocol Base Solvent Temperature Typical Yield Notes
1: Strong Base Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temp. to 100°CHighEffective for complete deprotonation, but requires anhydrous conditions and careful handling of NaH.[5]
2: Mild Base Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN) or AcetoneRefluxModerate to HighMilder conditions, suitable for a broader range of substrates. Often used for functionalized pyrazoles.[2][4]
3: Phase-Transfer Catalysis Sodium Hydroxide (NaOH)Dichloromethane/WaterRoom Temp.HighAvoids the need for anhydrous solvents and strong, hazardous bases. A phase-transfer catalyst like benzyltriethylammonium chloride is used.[6][7]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from procedures involving strong bases for the N-alkylation of heterocyclic compounds.[5]

Materials:

  • Pyrazole

  • Ethyl chloroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add pyrazole (1.0 eq).

  • Deprotonation: Dissolve the pyrazole in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0°C (ice bath). Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Alkylation: Cool the mixture back to 0°C and add ethyl chloroacetate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[8]

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol employs milder conditions that are often used for the alkylation of various azoles.[2][4]

Materials:

  • Pyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add pyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Reaction: Add ethyl chloroacetate (1.1 eq) to the suspension. Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting crude product by silica gel column chromatography to obtain the desired product.

Visualization of the Experimental Workflow

Below is a diagram illustrating the general workflow for the N-alkylation of pyrazole.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification start Pyrazole + Solvent base Add Base (e.g., NaH or K₂CO₃) start->base deprotonation Stir for Deprotonation base->deprotonation alkylating_agent Add Ethyl Chloroacetate deprotonation->alkylating_agent reaction React at Specified Temperature alkylating_agent->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_product This compound purify->end_product

Caption: General workflow for the N-alkylation of pyrazole.

References

Application Notes: Ethyl 2-(1H-pyrazol-1-yl)acetate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(1H-pyrazol-1-yl)acetate is a valuable bifunctional reagent in organic synthesis, incorporating a reactive ester group and a versatile pyrazole core. This unique combination allows for its elaboration into a wide array of more complex heterocyclic systems with significant potential in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the synthesis of bioactive molecules.

Key Synthetic Transformations

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The primary reaction pathways involve modifications of the ethyl acetate side chain and substitutions on the pyrazole ring.

  • Hydrolysis to Carboxylic Acid: The ester functionality can be readily hydrolyzed under basic conditions to yield 2-(1H-pyrazol-1-yl)acetic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives through standard peptide coupling reactions.

  • Hydrazinolysis to Acetohydrazide: Reaction with hydrazine hydrate provides the corresponding 2-(1H-pyrazol-1-yl)acetohydrazide. This hydrazide is a key synthon for the construction of various five- and six-membered heterocycles, such as pyrazoles, triazoles, and pyrimidines, through cyclocondensation reactions.

  • N-Alkylation of Pyrazole: The parent pyrazole can be N-alkylated with ethyl bromoacetate to afford this compound. This reaction is a common method for introducing the acetic acid ester moiety onto the pyrazole ring and can be adapted for a variety of substituted pyrazoles.

  • Condensation Reactions: The active methylene group of the acetate moiety can potentially participate in condensation reactions with aldehydes and ketones, although this application is less commonly reported than modifications of the ester group.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of novel therapeutic agents. The pyrazole scaffold is a key component in a number of kinase and enzyme inhibitors.

  • Lactate Dehydrogenase (LDH) Inhibitors: Pyrazole-based compounds have been identified as potent inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1][2][3][4] Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making LDH an attractive target for cancer therapy.[5] Inhibition of LDH can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and survival.[2]

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7][8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-containing compounds have been designed to target various kinases, demonstrating the versatility of this heterocycle in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes the synthesis of this compound from pyrazole and ethyl bromoacetate.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

Procedure:

  • To a slurry of sodium hydride in anhydrous DMF at room temperature, add pyrazole portion-wise.

  • Stir the mixture for 1 hour at room temperature.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture at 100°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide

This protocol outlines the conversion of this compound to its corresponding hydrazide.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 3: Synthesis of 2-(1H-pyrazol-1-yl)acetic acid

This protocol details the hydrolysis of this compound to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of THF (or methanol) and water.

  • Add a solution of LiOH or NaOH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 4: Amide Bond Formation from 2-(1H-pyrazol-1-yl)acetic acid

This protocol describes the general procedure for coupling 2-(1H-pyrazol-1-yl)acetic acid with an amine using a standard coupling agent.[10][11]

Materials:

  • 2-(1H-pyrazol-1-yl)acetic acid

  • Amine of choice

  • Coupling agent (e.g., HATU, DCC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-(1H-pyrazol-1-yl)acetic acid in the anhydrous solvent.

  • Add the coupling agent and the base to the solution.

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Quantitative Data

Table 1: Synthesis of Ethyl 2-(Aryl-1H-pyrazol-1-yl)acetates

Aryl SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylNaHDMF1002Not specified for parentN/A
3-chlorophenylK2CO3DMFRoom Temp3Not specifiedN/A

Table 2: Synthesis of Pyrazole-based Heterocycles

Starting MaterialReagentsProductYield (%)Reference
3-Amino-5-hydrazino-4-phenylazo-1H-pyrazoleEthyl acetoacetateN-pyrazolylpyrazole65[12]
1H-pyrazole-4-carbaldehyde, 5-amino-1H-pyrazole-4-carbonitrileEthyl cyanoacetateDihydropyrazolo[1,5-a]pyrimidine74-81[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound & Derivatives cluster_application Applications Pyrazole Pyrazole EPA This compound Pyrazole->EPA N-Alkylation (NaH, DMF) EtO2CCH2Br Ethyl Bromoacetate EtO2CCH2Br->EPA PPA 2-(1H-pyrazol-1-yl)acetic acid EPA->PPA Hydrolysis (LiOH) PPH 2-(1H-pyrazol-1-yl)acetohydrazide EPA->PPH Hydrazinolysis (N2H4) Amide Amide Derivatives PPA->Amide Amide Coupling (HATU, Amine) Heterocycles Fused Heterocycles PPH->Heterocycles Cyclocondensation LDH_Inhibitors LDH Inhibitors Amide->LDH_Inhibitors Kinase_Inhibitors Kinase Inhibitors Amide->Kinase_Inhibitors Heterocycles->LDH_Inhibitors Heterocycles->Kinase_Inhibitors

Caption: Synthetic workflow for this compound.

Caption: Inhibition of the LDH pathway by pyrazole-based compounds.

References

Synthesis of Pyrazole-Containing Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] This document provides detailed protocols for the synthesis of pyrazole derivatives via classical and modern energy-efficient methods, including the traditional Knorr synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis. Additionally, a specific protocol for the synthesis of the selective COX-2 inhibitor, Celecoxib, is presented as a case study.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic methodology can significantly impact reaction time, yield, and overall efficiency. The following tables summarize quantitative data for different approaches to pyrazole synthesis.

Table 1: Knorr Pyrazole Synthesis - Conventional Heating

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventTemperature (°C)TimeYield (%)Reference(s)
Ethyl acetoacetatePhenylhydrazineNone135-1451 hour>90 (crude)[3]
Ethyl benzoylacetateHydrazine hydrate1-Propanol~1001 hourNot specified[4][5]
1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClEthanolRefluxSeveral hoursNot specified[1]

Table 2: Microwave-Assisted Pyrazole Synthesis

ReactantsSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference(s)
Chalcone, Hydrazine derivativeEthanol300Not specified1-5High[6]
Ethyl acetoacetate, Hydrazine derivative, AldehydeNone420Not specified1071[7]
1,3-Diketone, HydrazineWaterNot specified14020High[8]
Chalcones, Hydrazine hydrateEthanol600Not specified2-4High[9]

Table 3: Ultrasound-Assisted Pyrazole Synthesis

ReactantsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference(s)
Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateFe3O4@BTCNoneNot specified4-1279-92[10]
Aldehyde, Malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-oneNoneNot specifiedNot specifiedNot specified84-95[11]
Ethyl acetoacetate, Aldehyde, Hydrazine monohydrate, MalononitrileNoneWater5030High[12][13]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Conventional Heating)

This protocol is based on the original work of Ludwig Knorr and is a classic example of pyrazole synthesis.[3]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The addition is exothermic and should be done with caution.

  • Heat the mixture under reflux for 1 hour. A heavy syrup will form.

  • Cool the reaction mixture in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and wash it with cold diethyl ether.

  • For purification, recrystallize the crude product from hot ethanol.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol describes a rapid and efficient synthesis of pyrazoles from α,β-unsaturated ketones (chalcones).[6]

Materials:

  • Chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approximately 2 drops).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) for 1-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Protocol 3: Ultrasound-Assisted One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles

This "green" chemistry protocol utilizes ultrasound irradiation for the efficient synthesis of fused pyrazole derivatives in an aqueous medium.[12][13]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Water

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water.

  • Place the flask in an ultrasonic cleaning bath.

  • Sonicate the mixture at 50 °C for 30 minutes. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the product with water and dry it. Recrystallization from ethanol can be performed for further purification.

Protocol 4: Synthesis of Celecoxib

This protocol outlines a laboratory-scale synthesis of the selective COX-2 inhibitor, Celecoxib.[1][2][14]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • In an aprotic organic solvent, under the catalysis of a base (e.g., sodium hydride), perform a Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate.[14]

Step 2: Synthesis of Celecoxib

  • React the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione from Step 1 with 4-sulfamoylphenylhydrazine hydrochloride.[1]

  • The reaction is typically carried out in a solvent such as ethanol with a catalytic amount of hydrochloric acid under reflux for several hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a solvent system such as ethyl acetate/heptane to yield pure Celecoxib.[1]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Mixing Mix Reactants Reactants->Mixing Heating Heat under Reflux Mixing->Heating Cooling Cool in Ice Bath Heating->Cooling Crystallization Induce Crystallization (add Diethyl Ether) Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Purification Recrystallization (from Ethanol) Filtration->Purification Product Pure Pyrazole Product Purification->Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Microwave-Assisted Pyrazole Synthesis Workflow

Microwave_Synthesis_Workflow Reactants Chalcone + Hydrazine + Ethanol + Acetic Acid Vial_Prep Combine in Microwave Vial Reactants->Vial_Prep Irradiation Microwave Irradiation (e.g., 300W, 1-5 min) Vial_Prep->Irradiation Cooling Cool to RT Irradiation->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure Pyrazole Product Purification->Product

Caption: Workflow for microwave-assisted pyrazole synthesis.

Signaling Pathway of Celecoxib (COX-2 Inhibition)

Celecoxib_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Celecoxib Celecoxib Celecoxib->COX2 selective inhibition Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation leads to

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

References

Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-yl)acetate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties. Ethyl 2-(1H-pyrazol-1-yl)acetate represents a promising, yet underexplored, platform for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive overview of the potential applications of this compound and its derivatives as anti-inflammatory agents, including detailed experimental protocols and a summary of relevant data from related compounds.

Synthesis of Pyrazole Acetate Derivatives

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-1-acetate [1]

This protocol can be adapted for the synthesis of this compound by replacing 3-phenylpyrazole with 1H-pyrazole.

Materials:

  • 1H-pyrazole (or 3-phenylpyrazole)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Methylene chloride

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a slurry of sodium hydride (1.2 eq) in anhydrous DMF at room temperature, add 1H-pyrazole (1.0 eq) portion-wise.

  • Stir the mixture for 1 hour at room temperature to ensure complete deprotonation.

  • Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to approximately 100°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound and its derivatives can be evaluated through a series of in vitro assays targeting key inflammatory mediators and pathways.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [2]

Principle:

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

  • Celecoxib (as a positive control)

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm at multiple time points.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [3]

Principle:

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO production inhibition.

Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages [4]

Principle:

This protocol measures the inhibitory effect of test compounds on the production of the pro-inflammatory cytokines TNF-α and IL-6 by LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Test compounds

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in Protocol 3.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration.

In Vivo Anti-inflammatory Activity Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats [5]

Principle:

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds. Edema is induced by injecting carrageenan into the sub-plantar region of a rat's paw, and the reduction in paw volume after treatment with a test compound is measured.

Materials:

  • Wistar albino rats

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

  • Parenteral vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Quantitative Data Summary

Direct quantitative data for the anti-inflammatory activity of this compound is limited in the available literature. However, the following tables summarize the anti-inflammatory activity of various structurally related pyrazole derivatives, providing a benchmark for the potential efficacy of this chemical class.

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib2.162.51[6]
Compound 5f1.509.56[6]
Compound 6f1.158.31[6]
Compound 15c0.059 - 3.8928.56 - 98.71[7]
Compound 15d0.059 - 3.8928.56 - 98.71[7]
Compound 19d0.059 - 3.8928.56 - 98.71[7]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema)

CompoundDose% Inhibition of Paw EdemaTime PointReference
Celecoxib20 mg/kg--[8]
Compound 8d200 mg/kg75%-[8]
Compound N9-More potent than Celecoxib1 hour[5]
Compound N7-1.13 (relative activity to Celecoxib)-[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action:

Pyrazole derivatives often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, some pyrazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

G Potential Anti-inflammatory Mechanism of Pyrazole Derivatives cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Pyrazole Derivative Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NFkB_complex p50/p65-IκBα IKK->NFkB_complex phosphorylates IκBα NFkB_active p50/p65 NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX-2 Proinflammatory_Genes->COX2 Inflammation Inflammation Cytokines->Inflammation NO NO iNOS->NO NO->Inflammation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Prostaglandins->Inflammation Pyrazole This compound (and derivatives) Pyrazole->IKK may inhibit Pyrazole->COX2 inhibits

Caption: Potential anti-inflammatory signaling pathways targeted by pyrazole derivatives.

G Experimental Workflow for Anti-inflammatory Agent Evaluation Start Start: Synthesize Pyrazole Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6) In_Vitro_Screening->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Data for SAR Paw_Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema_Model Toxicity_Studies Toxicity and Safety Studies In_Vivo_Testing->Toxicity_Studies Paw_Edema_Model->SAR_Studies Toxicity_Studies->SAR_Studies End End: Candidate for Further Development SAR_Studies->End

Caption: A typical experimental workflow for the evaluation of novel anti-inflammatory agents.

Conclusion

This compound serves as a valuable and versatile scaffold for the design and synthesis of novel anti-inflammatory agents. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound class. Further investigation into the specific mechanisms of action and structure-activity relationships of derivatives of this compound is warranted to develop more potent and selective anti-inflammatory drugs with improved safety profiles.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Pyrazole Derivatives from Ethyl Acetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties, make them a subject of intense research in drug discovery.[1][2][3] Ethyl acetoacetate is a versatile and widely used precursor for the synthesis of these valuable compounds, offering multiple reactive sites for constructing the pyrazole ring and its fused derivatives.[2][4][5]

This document provides detailed protocols for the synthesis of two important classes of bioactive pyrazole derivatives originating from ethyl acetoacetate: 1,3,5-substituted pyrazolones via condensation reactions and pyrano[2,3-c]pyrazoles through multicomponent reactions. These methods are selected for their efficiency, high yields, and the significant biological potential of the resulting compounds.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives, providing a clear comparison of yields under different catalytic and solvent conditions.

Table 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one Derivatives

EntryPhenyl Hydrazine DerivativeCatalyst/SolventReaction TimeYield (%)Reference
1PhenylhydrazineAbsolute EthanolReflux~95%[2][4]
2Substituted HydrazinesAbsolute AlcoholNot SpecifiedGood Yields[5]
3PhenylhydrazineNano-ZnO / Green ProtocolShort95%[2]

Table 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

EntryAldehydeCatalystSolvent/ConditionsReaction TimeYield (%)Reference
1Aromatic AldehydesTaurineWater / 80 °C2 h85-92%[6]
2Aromatic AldehydesPiperidine (5 mol%)Water / Room Temp20 min85-93%[6]
3Aromatic AldehydesSnCl₂Microwave Irradiation25 min88%[7]
4Aromatic AldehydesSnCl₂Conventional Heating / 80 °C1.4 h80%[7]
5Aromatic AldehydesMn/ZrO₂Aqueous Ethanol / Ultrasonication10 min98%[7]
6Aromatic AldehydesNoneWater / UltrasonicationNot SpecifiedExcellent[7]
7Aromatic AldehydesCTAClWaterNot SpecifiedNot Specified[8]
8Aromatic AldehydesNone (Neat)Room Temp3-11 minNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one

This protocol describes the classical Knorr synthesis of a pyrazolone, a foundational method for creating a wide range of bioactive derivatives.[5]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Add absolute ethanol to the flask to serve as the reaction solvent.

  • Heat the reaction mixture to reflux and maintain this temperature for a specified duration (typically several hours, monitor by TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 3-methyl-1-phenylpyrazol-5-one, will often precipitate out of the solution.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from diluted ethanol to obtain the pure 3-methyl-1-phenylpyrazol-5-one.[4]

Protocol 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines a green, efficient, and atom-economical multicomponent reaction for synthesizing densely functionalized pyranopyrazoles.[6][9]

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Water (solvent)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • To an Erlenmeyer flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water.

  • Add a catalytic amount of piperidine (5 mol%) to the mixture.[6]

  • Stir the reaction mixture vigorously at room temperature for approximately 20 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with hot water.

  • Recrystallize the product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[6]

Visualizations

General Workflow for Pyrazole Synthesis

G start Start: Select Precursors (e.g., Ethyl Acetoacetate) reaction_setup Reaction Setup: - Choose Solvent - Add Catalyst - Set Temperature start->reaction_setup synthesis Synthesis Reaction: - Condensation or - Multicomponent Reaction reaction_setup->synthesis monitoring Reaction Monitoring (e.g., TLC) synthesis->monitoring monitoring->synthesis Continue Reaction workup Work-up & Isolation: - Filtration - Extraction monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spec purification->characterization bio_assay Bioactivity Screening characterization->bio_assay end End: Bioactive Pyrazole Derivative bio_assay->end

Caption: General experimental workflow for pyrazole synthesis.

Logical Steps in Multicomponent Pyrano[2,3-c]pyrazole Synthesis

G reactants Reactants: - Aldehyde - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition knoevenagel->michael tautomerism Imine-Enamine Tautomerism michael->tautomerism cyclization O-Cyclization tautomerism->cyclization product Pyrano[2,3-c]pyrazole Product cyclization->product

Caption: Logical reaction sequence for pyranopyrazole synthesis.

Potential Signaling Pathway Inhibition by Bioactive Pyrazoles

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes and Protocols for Cyclization Reactions Involving Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for three distinct and effective methods for the synthesis of pyrazole-containing heterocyclic compounds through cyclization reactions. The protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Rhodium(III)-Catalyzed [4+1] Cyclization of Aryl-Substituted Pyrazoles with Cyclopropanols

This modern approach utilizes a rhodium catalyst to achieve a formal [4+1] cyclization through C-H bond activation, providing access to carbonyl-functionalized pyrazolo[5,1-a]isoindoles. This method is notable for its good functional group compatibility and broad substrate scope.[1][2]

Experimental Protocol

A general procedure for the Rh(III)-catalyzed [4+1] cyclization is as follows:

To a sealed tube are added the aryl-substituted pyrazole (0.2 mmol, 1.0 equiv), cyclopropanol (0.24 mmol, 1.2 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (20 mol%). The vessel is flushed with argon, and then dichloroethane (DCE, 2.0 mL) is added. The reaction mixture is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[5,1-a]isoindole product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of substituted aryl pyrazoles and cyclopropanols in the Rh(III)-catalyzed [4+1] cyclization reaction.

EntryAryl Pyrazole Substituent (R¹)Cyclopropanol Substituent (R²)ProductYield (%)
1HPhenyl3a84
24-MePhenyl3b81
34-OMePhenyl3c75
44-FPhenyl3d78
54-ClPhenyl3e72
64-BrPhenyl3f70
7H4-Tolyl3g82
8H4-Methoxyphenyl3h77
9H4-Fluorophenyl3i79
10H2-Thienyl3j65

Synthesis of Fused Pyrazoles via Simple Cyclization of o-Alkynylchalcones with Hydrazine

This method presents a straightforward and "greener" approach to the synthesis of fused pyrazole derivatives. The reaction proceeds under mild conditions and involves the cyclization of readily accessible o-alkynylchalcones with hydrazine.[3]

Experimental Protocol

A general procedure for the synthesis of fused pyrazoles from o-alkynylchalcones is as follows:

A mixture of the o-alkynylchalcone (0.2 mmol, 1.0 equiv.), hydrazine dihydrochloride (1.0 mmol, 5.0 equiv.), and triethylamine (TEA, 2.0 mmol, 10.0 equiv.) in methanol (2 mL) is refluxed for 12 hours.[3] Upon completion, 5 mL of water is added to the reaction mixture, which is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the pure fused pyrazole product.[3]

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various fused pyrazoles from different substituted o-alkynylchalcones.

Entryo-Alkynylchalcone Substituent (R¹)o-Alkynylchalcone Substituent (R²)ProductYield (%)
1PhenylH2a74
24-TolylH2b78
34-MethoxyphenylH2c72
44-FluorophenylH2d84
54-ChlorophenylH2e75
64-BromophenylH2f71
7PhenylMe2g68
8PhenylOMe2h65
92-NaphthylH2i70
102-ThienylH2j62

Assembly of Trifluoromethylated Fused Tricyclic Pyrazoles via Cyclization of β-Amino Cyclic Ketones

This protocol describes an efficient synthesis of trifluoromethylated fused tricyclic pyrazoles, a valuable scaffold in medicinal chemistry. The reaction proceeds via an intramolecular cyclization of β-amino cyclic ketones, involving the in situ generation of a trifluoromethylated β-diazo ketone intermediate.[4][5][6]

Experimental Protocol

A general procedure for the synthesis of trifluoromethylated fused tricyclic pyrazoles is as follows:

To a solution of the trifluoromethylated β-amino cyclic ketone (0.2 mmol, 1.0 equiv) in dichloromethane (DCM, 2.0 mL) is added triphenylphosphine (0.4 mmol, 2.0 equiv) and carbon tetrachloride (0.4 mmol, 2.0 equiv). The mixture is stirred at room temperature for 10 minutes. Then, tert-butyl nitrite (0.3 mmol, 1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired trifluoromethylated fused tricyclic pyrazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various trifluoromethylated fused tricyclic pyrazoles from different β-amino cyclic ketones.

EntryCyclic Ketone Ring SizeSubstituent (R¹)ProductYield (%)
15H2a85
254-Me2b82
354-OMe2c78
454-F2d88
554-Cl2e80
66H2f92
764-Me2g90
864-OMe2h85
97H2i75
1074-Cl2j72

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis, workup, and purification of pyrazole derivatives as described in the protocols above.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Combine Starting Materials, Catalyst, and Solvent Reaction Heat and Stir (e.g., 100 °C, 12 h) Start->Reaction Quench Cool to Room Temperature and Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Remove Solvent in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Pure Product Purify->Product

Caption: General experimental workflow for pyrazole synthesis.

Catalytic Cycle for Rh(III)-Catalyzed [4+1] Cyclization

The diagram below illustrates the proposed catalytic cycle for the Rhodium(III)-catalyzed [4+1] cyclization of an aryl-substituted pyrazole with a cyclopropanol.

G Rh_III_cat [Cp*Rh(III)] Catalyst Pyrazole_Coord Pyrazole Coordination Rh_III_cat->Pyrazole_Coord Aryl Pyrazole CH_Activation C-H Activation Pyrazole_Coord->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Cyclopropanol_Coord Cyclopropanol Coordination Rhodacycle->Cyclopropanol_Coord Cyclopropanol Migratory_Insertion Migratory Insertion Cyclopropanol_Coord->Migratory_Insertion Intermediate_2 Intermediate Migratory_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Pyrazolo[5,1-a]isoindole Product Reductive_Elimination->Product Product->Rh_III_cat Regeneration

Caption: Catalytic cycle for Rh(III)-catalyzed cyclization.

References

Application Notes and Protocols: The Role of Pyrazole Precursors in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the query specifically addressed the role of Ethyl 2-(1H-pyrazol-1-yl)acetate in multicomponent reactions (MCRs), a comprehensive review of the scientific literature indicates that this compound is not commonly employed as a starting material in such transformations. Instead, the literature is rich with examples of multicomponent reactions for the synthesis of pyrazole-containing heterocyclic systems, where simpler acyclic precursors are used to construct the pyrazole ring in situ.

This document provides detailed application notes and protocols for three prominent examples of multicomponent reactions that lead to the formation of biologically relevant pyrazole derivatives. These examples utilize readily available starting materials, such as ethyl acetoacetate and hydrazine hydrate, to efficiently construct complex molecular architectures in a single synthetic operation. The protocols and data presented are intended for researchers, scientists, and drug development professionals interested in the synthesis of pyrazole-containing compounds.

Application Note 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles via a Four-Component Reaction

Dihydropyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The synthesis of these molecules can be efficiently achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[1][2][3] This approach offers high atom economy and allows for the rapid generation of a library of derivatives.[3]

General Reaction Scheme

The reaction proceeds through a cascade of condensation, Michael addition, and cyclization reactions to afford the dihydropyrano[2,3-c]pyrazole core.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Ar-CHO Product Dihydropyrano[2,3-c]pyrazole Aldehyde->Product + Malononitrile NC-CH2-CN Malononitrile->Product + EAA Ethyl Acetoacetate EAA->Product + Hydrazine H2N-NH2 Hydrazine->Product + Catalyst Taurine (or other catalyst) Catalyst->Product

Caption: General workflow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Data Presentation: Scope of the Taurine-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles

The following table summarizes the results for the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives using taurine as a catalyst in water.[1][4]

EntryAldehyde (Ar)Time (h)Yield (%)
1C6H5292
24-MeO-C6H42.590
33,4,5-(MeO)3-C6H3388
41H-indol-3-yl385
54-Cl-C6H4291
64-NO2-C6H42.587
Experimental Protocol: Taurine-Catalyzed Synthesis of 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[1]
  • To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%).

  • Add 10 mL of water to the flask.

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid product and wash it with hot water.

  • Recrystallize the crude product from ethanol to obtain the pure 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Application Note 2: Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) are another class of compounds with interesting biological properties. Their synthesis can be achieved via a one-pot, pseudo-five-component reaction of an aromatic aldehyde, phenylhydrazine (2 equivalents), and ethyl acetoacetate (2 equivalents).[5][6][7] This reaction is often carried out under solvent-free conditions using a catalyst.[5]

General Reaction Scheme

The proposed mechanism involves the initial formation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from phenylhydrazine and ethyl acetoacetate. This is followed by a Knoevenagel condensation with the aromatic aldehyde and subsequent Michael addition of a second molecule of the pyrazolone.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Ar-CHO Product 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Aldehyde->Product + Phenylhydrazine Ph-NH-NH2 (2 eq.) Phenylhydrazine->Product + EAA Ethyl Acetoacetate (2 eq.) EAA->Product + Catalyst Ce(SO4)2·4H2O Catalyst->Product

Caption: General workflow for the pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols).

Data Presentation: Scope of the Ce(SO₄)₂·4H₂O-Catalyzed Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

The following table summarizes the results for the synthesis of various 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives under solvent-free conditions at 125 °C.[5]

EntryAldehyde (Ar)Time (min)Yield (%)
14-Cl-C6H41095
24-Me-C6H4892
34-MeO-C6H4890
43-NO2-C6H41288
5C6H51094
62-Cl-C6H41289
Experimental Protocol: Synthesis of 4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[5]
  • In a test tube, add phenylhydrazine (2 mmol), ethyl acetoacetate (2 mmol), and Ce(SO₄)₂·4H₂O (1.2 mol%).

  • Heat the mixture to 125 °C.

  • Add 4-chlorobenzaldehyde (1 mmol) to the reaction mixture.

  • Maintain the reaction at 125 °C for 10 minutes, monitoring by TLC.

  • After completion, cool the reaction mixture to 45 °C.

  • Add 10 mL of water and stir for 5 minutes.

  • Filter the solid residue to separate it from the soluble catalyst.

  • Purify the solid product by recrystallization from aqueous ethanol (25%).

Application Note 3: Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones

1H-Pyrazolo[1,2-b]phthalazine-5,10-diones are another important class of fused nitrogen-containing heterocycles. They can be synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile, and phthalhydrazide, often facilitated by a catalyst.[8][9][10]

General Reaction Scheme

This transformation involves the condensation of the three components to form the fused heterocyclic product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Ar-CHO Product 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Aldehyde->Product + Malononitrile NC-CH2-CN Malononitrile->Product + Phthalhydrazide Phthalhydrazide Phthalhydrazide->Product + Catalyst Imidazole Catalyst->Product

Caption: General workflow for the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones.

Data Presentation: Scope of the Imidazole-Catalyzed Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones

The following table summarizes the results for the synthesis of various 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using imidazole as an organocatalyst in a water:ethanol (1:1) mixture at 80 °C.[9]

EntryAldehyde (Ar)Time (h)Yield (%)
1C6H51.094
24-Me-C6H41.592
34-MeO-C6H42.090
44-Cl-C6H40.593
54-NO2-C6H41.088
62-Cl-C6H42.585
Experimental Protocol: Synthesis of 1-Amino-3-phenyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione[9]
  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phthalhydrazide (1 mmol), and imidazole (20 mol%).

  • Add 10 mL of a 1:1 mixture of water and ethanol.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Filter the solid and wash with cold ethanol.

  • The product is obtained in high purity without the need for column chromatography.

References

Application Notes and Protocols for the Functionalization of Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrazole ring in Ethyl 2-(1H-pyrazol-1-yl)acetate. The following methods describe key chemical transformations to introduce valuable functional groups at the C4 position of the pyrazole scaffold, a common strategy in the development of novel pharmaceutical agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich heterocyclic rings. For N-substituted pyrazoles, this reaction typically occurs at the C4 position.

Experimental Protocol: Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the pyrazole derivative dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate.

Quantitative Data:
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetatePOCl₃, DMFDCM50-602-475-85*

*Note: Yields are typical for Vilsmeier-Haack reactions on N-substituted pyrazoles and may vary.

Signaling Pathway Diagram:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole This compound Pyrazole->Intermediate Electrophilic Aromatic Substitution Product Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack formylation of this compound.

Bromination

Electrophilic bromination of N-substituted pyrazoles readily occurs at the C4 position using various brominating agents, such as N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate as a solid.

Quantitative Data:
ProductReagentSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetateNBSCH₃CNRT1-390-98*

*Note: Yields are based on typical bromination reactions of similar pyrazole derivatives.

Experimental Workflow:

Bromination_Workflow Start Start Dissolve Dissolve Pyrazole in Acetonitrile Start->Dissolve Add_NBS Add NBS Dissolve->Add_NBS Stir Stir at RT Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Purify->Product End End Product->End

Caption: Workflow for the bromination of this compound.

Nitration

Nitration of the pyrazole ring at the C4 position can be achieved using a mixture of nitric acid and sulfuric acid. This reaction requires careful temperature control due to its exothermic nature.

Experimental Protocol: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (5.0 equivalents) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Once the pyrazole is completely dissolved, cool the mixture back to 0 °C.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction by TLC. If the reaction is not complete, allow it to stir at room temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

Quantitative Data:
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetateHNO₃, H₂SO₄H₂SO₄0-51-370-80*

*Note: Yields are based on typical nitration reactions of N-substituted pyrazoles.

Logical Relationship Diagram:

Nitration_Logic Start This compound Sulfuric_Acid Dissolve in conc. H₂SO₄ at 0 °C Start->Sulfuric_Acid Nitric_Acid Add fuming HNO₃ at 0-5 °C Sulfuric_Acid->Nitric_Acid Reaction Stir at 0-5 °C Nitric_Acid->Reaction Quench Pour onto ice Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Chromatography Extract->Purify Product Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Purify->Product

Caption: Logical steps for the nitration of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be coupled with various boronic acids to introduce aryl or heteroaryl substituents at the C4 position.

Experimental Protocol: Synthesis of Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate

Materials:

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a Schlenk flask, add Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate.

Quantitative Data:
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90-1006-1270-90*

*Note: Yields are based on typical Suzuki-Miyaura coupling reactions of bromopyrazoles.

Reaction Scheme Diagram:

Suzuki_Coupling Bromo_Pyrazole Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Product Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate Bromo_Pyrazole->Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in the N-alkylation of pyrazole with ethyl bromoacetate are controlling regioselectivity and achieving high yields.[1] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1] Low yields can be attributed to suboptimal reaction conditions, the presence of moisture, or side reactions.[1][2]

Q2: Which factors influence the regioselectivity of the N-alkylation reaction?

A2: Several factors govern the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[1]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

  • Base/Catalyst System: The choice of base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some cases, using a stronger base like sodium hydride (NaH) can prevent the formation of regioisomeric products.[1][3]

Q3: What are the recommended starting conditions for a base-mediated N-alkylation of pyrazole?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of this compound. What are the potential causes and how can I improve the outcome?

Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] For less reactive alkylating agents, a stronger base like NaH might be necessary.[2]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[2]

    • Stoichiometry: A slight excess of the base is often beneficial.[2]

  • Assess Solubility: Poor solubility of pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl. If you are using ethyl chloroacetate, consider switching to ethyl bromoacetate or ethyl iodoacetate for higher reactivity.[2]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. While some reactions proceed at room temperature, others may require heating.[1] For example, a procedure using NaH in DMF recommends heating at 100°C.[4]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1]

Issue 2: Formation of a Mixture of N1 and N2 Isomers

Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the selectivity?

Answer: Improving regioselectivity requires a systematic modification of reaction parameters. Since this compound is derived from the unsubstituted pyrazole, the electronic effects are equal for both nitrogens. Therefore, reaction conditions play a key role.

Strategies to Improve Selectivity:

  • Modify the Solvent System: Solvent polarity can have a profound effect. Experiment with different polar aprotic solvents like DMF, DMSO, or acetonitrile.[1]

  • Change the Base: The choice of base can influence the regioselectivity. While K₂CO₃ is common, stronger bases like NaH may offer different selectivity profiles.[1]

  • Alternative Methods:

    • Acid-Catalyzed Alkylation: This method, using trichloroacetimidate electrophiles and a Brønsted acid catalyst, can provide an alternative route, though it may also produce mixtures of regioisomers with selectivity influenced by sterics.[5]

    • Enzymatic Alkylation: For highly specific alkylation, engineered enzymes can achieve unprecedented regioselectivity (>99%).[6]

Issue 3: Difficulty in Separating N1 and N2 Isomers

Question: I have a mixture of N1 and N2 isomers. What purification strategies can I employ?

Answer: The separation of N-alkylated pyrazole regioisomers can be challenging due to their similar physical properties.[7]

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for separating pyrazole isomers.[7][8]

    • Solvent System Exploration: Experiment with a wide range of solvent systems with varying polarities. A common starting point is a mixture of ethyl acetate and hexanes.[4] Sometimes, adding a small amount of a third solvent can improve separation.[2]

    • Stationary Phase: Standard silica gel is typically used. For challenging separations, consider using a different stationary phase like alumina.[7]

  • Crystallization: If one isomer crystallizes more readily, fractional crystallization can be an effective purification method.[7] Experiment with different solvents to find one in which the desired isomer has lower solubility at a reduced temperature.[7]

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of Pyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
3-PhenylpyrazoleEthyl bromoacetateNaHDMF100~35 (N1 isomer)[4]
5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-oneEthyl bromoacetateK₂CO₃DMFRoom Temp64[9]
PyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxN/A[3]
PyrazoleEthyl iodoacetateNaHDME/MeCNRefluxN/A[3]

Note: Yields can vary significantly based on the specific pyrazole substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Sodium Hydride

This protocol is adapted from the synthesis of ethyl 3-phenyl-1H-pyrazole-1-acetate.[4]

  • To a slurry of sodium hydride (1.25 equivalents) in anhydrous DMF at room temperature, add pyrazole (1 equivalent).

  • Stir the mixture for 1 hour at room temperature.

  • Add ethyl bromoacetate (1 equivalent).

  • Heat the reaction mixture at approximately 100°C for 2 hours.

  • After cooling, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for N-alkylation using Potassium Carbonate

This protocol is a general method often cited for N-alkylation of heterocycles.[10]

  • In a round-bottom flask, combine pyrazole (1 equivalent), ethyl bromoacetate (1 equivalent), and potassium carbonate (2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Pyrazole, Base, and Solvent start->reagents deprotonation Stir for Deprotonation (e.g., 1 hr at RT for NaH) reagents->deprotonation add_alkylating Add Ethyl Bromoacetate deprotonation->add_alkylating heat Heat Reaction (e.g., 100°C for 2 hrs) add_alkylating->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure Product chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_base Base Issues cluster_reagents Reagent/Solvent Issues cluster_conditions Reaction Conditions start Low/No Yield Observed base_strength Is the base strong enough? (Consider NaH) start->base_strength anhydrous Are conditions anhydrous? start->anhydrous stoichiometry Is base stoichiometry correct? (Slight excess) start->stoichiometry solubility Are reactants soluble? (Try DMF/DMSO) start->solubility leaving_group Is the leaving group reactive? (I > Br > Cl) start->leaving_group temperature Is the temperature optimal? (Consider heating) start->temperature time Is the reaction complete? (Monitor by TLC/LC-MS) start->time solution Improved Yield base_strength->solution anhydrous->solution stoichiometry->solution solubility->solution leaving_group->solution temperature->solution time->solution

Caption: Troubleshooting logic for low yield in pyrazole N-alkylation.

isomer_separation cluster_chromatography Column Chromatography cluster_crystallization Crystallization cluster_reaction_optimization Reaction Optimization start Mixture of N1/N2 Isomers solvent_system Optimize Solvent System (e.g., Ethyl Acetate/Hexane) start->solvent_system stationary_phase Consider Different Stationary Phase (e.g., Alumina) start->stationary_phase fractional_crystallization Attempt Fractional Crystallization start->fractional_crystallization change_solvent Change Reaction Solvent (e.g., DMF, DMSO) start->change_solvent change_base Change Base (e.g., K2CO3 vs. NaH) start->change_base solution Separated Isomers or Improved Selectivity solvent_system->solution stationary_phase->solution fractional_crystallization->solution change_solvent->solution change_base->solution

Caption: Strategies for separating and controlling pyrazole isomers.

References

Technical Support Center: Purification of Ethyl 2-(1H-pyrazol-1-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-(1H-pyrazol-1-yl)acetate using column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). The most commonly used mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude product. A good starting point for developing the method is to perform Thin Layer Chromatography (TLC) with varying ratios of hexane to ethyl acetate.

Q2: How do I determine the optimal solvent system for my column?

A2: The optimal solvent system is determined by running TLC plates of your crude reaction mixture with different ratios of hexane and ethyl acetate. The ideal solvent system should provide a good separation between your desired product and any impurities. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate. A significant difference in Rf values (ΔRf) between the product and impurities is crucial for a successful separation.

Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A3: The synthesis of this compound typically involves the N-alkylation of pyrazole with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). Potential impurities include:

  • Unreacted Pyrazole: This is a common impurity if the reaction does not go to completion.

  • Unreacted Ethyl Haloacetate: Residual starting material may be present.

  • N2-alkylation Isomer: The alkylation can sometimes occur on the other nitrogen of the pyrazole ring, leading to the formation of a regioisomer, Ethyl 2-(2H-pyrazol-2-yl)acetate. These isomers can be challenging to separate due to their similar polarities.[1][2]

  • Solvent Residues: Solvents used in the reaction or work-up may be present in the crude product.

Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the polar silica gel. You can try the following:

  • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If this is not sufficient, you can try a more polar solvent system, such as dichloromethane/methanol.

  • Add a Modifier: For nitrogen-containing compounds like pyrazoles, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve mobility by neutralizing acidic sites on the silica gel.

Troubleshooting Guide

Problem Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in the ethyl acetate/hexane mixture).
Poor separation of the product from an impurity (co-elution) The chosen solvent system does not provide adequate resolution.Perform a more thorough TLC screen with a wider range of solvent systems. Try different solvent combinations (e.g., dichloromethane/acetone, toluene/ethyl acetate) to alter the selectivity of the separation.
Streaking or tailing of the product spot on TLC and broad bands on the column The compound is interacting too strongly with the silica gel, possibly due to its basic nature.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to reduce these interactions.
The column runs dry Insufficient solvent was added, or the flow rate was too high without replenishment.Always ensure there is a sufficient head of solvent above the silica gel. If the column runs dry, cracks can form in the stationary phase, leading to poor separation. The column may need to be repacked.
Cracks or channels in the silica bed Improper packing of the column.Pack the column carefully and ensure the silica gel is fully settled before loading the sample. Dry packing followed by wet equilibration, or packing a slurry of the silica gel, can help create a uniform bed.

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

2.1. Thin Layer Chromatography (TLC) Analysis:

  • Prepare several eluent mixtures of hexane and ethyl acetate in different ratios (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto TLC plates.

  • Develop the TLC plates in the prepared eluent mixtures.

  • Visualize the spots under a UV lamp.

  • The optimal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

2.2. Column Preparation:

  • Select an appropriate size column based on the amount of crude product to be purified.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2.3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

2.4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

2.5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Data for Pyrazole Derivatives in Hexane/Ethyl Acetate Systems

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
1,3,4-triphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one1:10.22[3]
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one1:10.26[3]
4-Chloro-1-(1-phenylethyl)-1H-pyrazole95:50.37[4]
Ethyl 1-(1-phenylethyl)-1H-pyrazole-4-carboxylate80:200.34[4]
Note: These values are for structurally related compounds and should be used as a guideline for developing a separation method for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine optimal solvent system) column_prep 2. Column Preparation (Pack silica gel) tlc->column_prep Optimal solvent determined sample_load 3. Sample Loading (Adsorb crude product) column_prep->sample_load elution 4. Elution (Run solvent through column) sample_load->elution collection 5. Fraction Collection (Collect eluate in tubes) elution->collection fraction_tlc 6. Fraction Analysis (Monitor by TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine Identify pure fractions evaporation 8. Solvent Evaporation (Isolate pure product) combine->evaporation

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Separation check_rf Check TLC Rf of product start->check_rf check_streaking Observe spot/band shape start->check_streaking adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Rf too high/low change_solvent Change Solvent System check_rf->change_solvent Poor ΔRf add_modifier Add Modifier (e.g., TEA) check_streaking->add_modifier Streaking/Tailing repack_column Repack Column check_streaking->repack_column Irregular bands

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole N-alkylation and avoid the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole N-alkylation reactions?

A1: The most prevalent issue in the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of N1 and N2 regioisomers.[1][2] These isomers can be challenging to separate, leading to lower yields of the desired product.[1]

Q2: What factors influence the regioselectivity (N1 vs. N2 alkylation)?

A2: The regioselectivity of pyrazole N-alkylation is a complex interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][3] Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1][4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity.[1]

  • Base/Catalyst System: The choice of base is crucial and can even reverse the regioselectivity.[1][2] For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for N1-alkylation of 3-substituted pyrazoles.[1][5] In contrast, sodium hydride (NaH) may prevent the formation of isomeric byproducts in specific reactions.[1][4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms, thereby affecting the site of alkylation.[1]

Q3: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity?

A3: To improve regioselectivity, consider the following troubleshooting steps:

  • Analyze Steric Factors: If your pyrazole has a substituent at the 3-position, the N1 position is generally more accessible.[1] Using a bulkier alkylating agent can further enhance selectivity for the less hindered nitrogen.[6]

  • Modify the Solvent System: If you are using a non-polar solvent, switching to a polar aprotic solvent like DMSO or DMF could improve selectivity.[1]

  • Change the Base: The base plays a pivotal role. If you are using a weaker base like K₂CO₃, switching to a stronger base like NaH might favor one isomer.[1][4] Conversely, for some substrates, K₂CO₃ in DMSO is a highly effective system for selective N1-alkylation.[1][5]

  • Consider Alternative Methods: If traditional methods fail, explore advanced protocols such as acid-catalyzed alkylation with trichloroacetimidates, magnesium-catalyzed N2-selective alkylation, or enzymatic alkylation for exceptional selectivity.[3][7][8]

Troubleshooting Guide: Low Yields

Q4: My N-alkylation reaction is giving a very low yield. What are the possible causes and solutions?

A4: Low yields can stem from several issues. Here’s a systematic approach to troubleshoot the problem:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. Some reactions require heating, while for others, starting at a lower temperature (e.g., 0 °C) before warming to room temperature can be beneficial.[9]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[9]

  • Check Reagent Quality and Stoichiometry:

    • Alkylating Agent: The nature and reactivity of the alkylating agent are critical. Highly reactive agents might require milder conditions, while less reactive ones may need elevated temperatures or longer reaction times.[1]

    • Base: Ensure the base is fresh and of high quality. For instance, when using NaH, ensure it is a fresh dispersion. The stoichiometry of the base is also crucial; typically, 1.1 to 2.0 equivalents are used.[1][9]

    • Solvent: Use anhydrous solvents, especially when employing moisture-sensitive reagents like NaH.[9]

  • Explore Alternative Protocols:

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[1]

    • Phase Transfer Catalysis (PTC): PTC can be highly efficient and simplifies the work-up procedure.[1]

Quantitative Data Summary

The regioselectivity of pyrazole N-alkylation is highly dependent on the chosen methodology. The following table summarizes quantitative data from various approaches to highlight the level of control achievable.

MethodAlkylating AgentBase/CatalystSolventN1:N2 RatioYieldReference
Standard Base-MediatedEthyl iodoacetateK₂CO₃MeCN1:1-[2]
Optimized Base-MediatedVarious Alkyl HalidesK₂CO₃DMSON1-selective-[5]
Strong Base-MediatedEthyl iodoacetateNaHDME–MeCNN1-selective-[4]
Magnesium-Catalyzedα-bromoacetates/acetamidesMgBr₂THF76:24 to 99:1 (N2)44–90%[7]
Masked Methylating Agentα-halomethylsilanes--92:8 to >99:1 (N1)Good[6]
Catalyst-Free Michael Reaction-None->99.9:1 (N1)>90%[10][11]
Enzymatic AlkylationSimple HaloalkanesEngineered Enzymes->99%-[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride

This protocol is a common starting point for achieving N1-alkylation.

Materials:

  • Substituted pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[9]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[9]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[9]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[9]

Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates

This method offers a milder alternative to strong bases.[1][3]

Materials:

  • Pyrazole

  • Trichloroacetimidate electrophile (e.g., phenethyl trichloroacetimidate)

  • Camphorsulfonic acid (CSA)

  • Dry 1,2-dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask, combine the pyrazole (1.0 equivalent), the trichloroacetimidate electrophile (1.1 equivalents), and camphorsulfonic acid (0.1 equivalents).[1]

  • Add dry 1,2-dichloroethane to form a 0.25 M solution.[1]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[1]

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visual Guides

influencing_factors cluster_pyrazole Pyrazole Substrate cluster_conditions Reaction Conditions cluster_factors Controlling Factors cluster_output Reaction Outcome P Unsymmetrical Pyrazole SF Steric Hindrance P->SF EF Electronic Effects P->EF S Solvent N1 N1-Alkylated Product S->N1 N2 N2-Alkylated Product S->N2 B Base/Catalyst B->N1 B->N2 A Alkylating Agent A->SF A->N1 A->N2 SF->N1 SF->N2 EF->N1 EF->N2

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

troubleshooting_workflow start Start: Mixture of N1/N2 Isomers q1 Analyze Steric Hindrance (Substrate & Alkylating Agent) start->q1 a1 Use a Bulkier Alkylating Agent q1->a1 If applicable q2 Modify Solvent System (e.g., to Polar Aprotic) q1->q2 Not applicable a1->q2 a2 Change Solvent (e.g., DMF, DMSO) q2->a2 If applicable q3 Change Base/ Catalyst System q2->q3 Not applicable a2->q3 a3 Switch Base (e.g., K2CO3 vs. NaH) q3->a3 If applicable end Desired Regioisomer Achieved q3->end Successful a3->end

References

Optimizing temperature and base for Ethyl 2-(1H-pyrazol-1-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate. Our focus is on optimizing reaction temperature and the choice of base to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of pyrazole can arise from several factors. A systematic evaluation of your reaction parameters is crucial.

  • Suboptimal Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) may result in incomplete deprotonation of pyrazole, leading to lower yields. Stronger bases such as sodium hydride (NaH) are often more effective in driving the reaction to completion.

  • Inappropriate Reaction Temperature: The reaction temperature influences the rate of reaction. While room temperature may be sufficient for some protocols, heating can often improve the yield. For instance, heating the reaction to 100°C has been shown to be effective.

  • Presence of Moisture: Sodium hydride reacts violently with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, as moisture will consume the base and reduce its effectiveness.

  • Purity of Reagents: Impurities in pyrazole, ethyl bromoacetate, or the solvent can lead to unwanted side reactions, thereby reducing the yield of the desired product. Always use reagents of high purity.

  • Inefficient Stirring: In heterogeneous reactions involving solid bases like K₂CO₃ or NaH, efficient stirring is necessary to ensure proper mixing and reaction.

Q2: I am observing the formation of a significant amount of the N2-alkylated isomer. How can I improve the regioselectivity for the N1 position?

A2: Achieving high N1-regioselectivity is a common challenge in the alkylation of unsymmetrical pyrazoles. The following factors can be optimized to favor the formation of the desired N1-isomer:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. For unsubstituted pyrazole, the electronic properties of the chosen base and solvent system play a more significant role.

  • Choice of Base and Solvent System: The combination of base and solvent has a profound impact on regioselectivity.

    • Potassium Carbonate (K₂CO₃) in DMF or DMSO: This is a commonly used system that often provides good N1-selectivity.

    • Sodium Hydride (NaH) in THF or DMF: Using a strong, non-nucleophilic base like NaH can significantly enhance N1-regioselectivity by rapidly and irreversibly deprotonating the pyrazole. This can prevent the formation of isomeric byproducts[1].

Q3: The reaction appears to be sluggish or does not go to completion. What steps can I take?

A3: Incomplete reactions can be addressed by:

  • Increasing the Reaction Temperature: If the reaction is proceeding slowly at room temperature, gradually increasing the temperature can enhance the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal temperature.

  • Using a Stronger Base: Switching from a weaker base like K₂CO₃ to a stronger base like NaH can accelerate the reaction by ensuring complete deprotonation of the pyrazole.

  • Increasing Reaction Time: Some reactions may simply require a longer time to reach completion. Continue to monitor the reaction until the starting material is consumed.

  • Checking Reagent Equivalents: Ensure that the appropriate stoichiometry is being used. Typically, a slight excess of the alkylating agent (ethyl bromoacetate) and the base is employed.

Optimization of Reaction Conditions

The selection of an appropriate base and reaction temperature is paramount for achieving a high yield of this compound. Below is a summary of common conditions and their reported outcomes.

Data Presentation: Base and Temperature Comparison
BaseSolventTemperatureReported YieldReference
K₂CO₃DMFRoom Temp.64%(for a substituted pyrazole)
NaHDMF100°CHigh Yield (not quantified)(for a substituted pyrazole)

Note: The yields reported are for analogous N-alkylation reactions of pyrazole derivatives and serve as a strong indicator for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using two different bases.

Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)

This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography to obtain this compound.

Protocol 2: Synthesis using Sodium Hydride (NaH)

This protocol is based on a procedure for the synthesis of a similar pyrazole acetate derivative.

Materials:

  • Pyrazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Methylene chloride

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a slurry of sodium hydride (1.2 equivalents) in anhydrous DMF at room temperature, add a solution of pyrazole (1.0 equivalent) in DMF.

  • Stir the mixture for 1 hour at room temperature.

  • Add ethyl bromoacetate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to approximately 100°C for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into water.

  • Extract the product into methylene chloride.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The resulting oil can be purified by silica gel chromatography.

Visualizations

Experimental Workflow for Optimization

experimental_workflow Workflow for Optimizing this compound Synthesis start Start: Pyrazole + Ethyl Bromoacetate choose_base Select Base start->choose_base k2co3 Potassium Carbonate (K2CO3) choose_base->k2co3 Weaker Base nah Sodium Hydride (NaH) choose_base->nah Stronger Base set_temp Set Temperature k2co3->set_temp nah->set_temp rt Room Temperature set_temp->rt Milder heat Elevated Temperature (e.g., 100°C) set_temp->heat Forcing reaction Run Reaction & Monitor Progress (TLC/LC-MS) rt->reaction heat->reaction workup Workup and Purification reaction->workup analysis Analyze Yield and Purity (NMR, GC-MS) workup->analysis troubleshoot Troubleshoot? analysis->troubleshoot optimize Optimize Conditions troubleshoot->optimize Yes end End: Pure Product troubleshoot->end No low_yield Low Yield Issue low_yield->optimize isomer_issue Isomer Formation isomer_issue->optimize optimize->choose_base

Caption: Logical workflow for optimizing the synthesis of this compound.

Signaling Pathway of N-Alkylation

n_alkylation_pathway General Pathway for N-Alkylation of Pyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pyrazole Pyrazole (pKa ~14) pyrazolate Pyrazolate Anion pyrazole->pyrazolate Deprotonation base Base (e.g., K2CO3, NaH) base->pyrazolate salt Salt Byproduct (e.g., KBr, NaBr) base->salt alkyl_halide Ethyl Bromoacetate n1_product N1-Alkylated Product (this compound) alkyl_halide->n1_product n2_product N2-Alkylated Isomer alkyl_halide->n2_product alkyl_halide->salt pyrazolate->n1_product SN2 Attack pyrazolate->n2_product SN2 Attack (Side Reaction)

Caption: Generalized signaling pathway for the N-alkylation of pyrazole.

References

Technical Support Center: Regioselective Synthesis of N1-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of N1-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of N1-substituted pyrazoles?

A1: The main challenge lies in controlling the position of substitution on the pyrazole ring's nitrogen atoms, especially when using unsymmetrical starting materials.[1] This often leads to the formation of a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate.[2][3] Other significant challenges include low reaction yields, unexpected side reactions, and product degradation.[1][4]

Q2: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A2: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[5] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[5] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[5] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[5]

Q3: What key factors influence the regioselectivity of N-alkylation of pyrazoles?

A3: The regioselectivity is influenced by a combination of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the choice of base, and the solvent system.[6] Steric hindrance around one of the nitrogen atoms can direct the alkylating agent to the less hindered nitrogen.[6] Electron-donating or -withdrawing groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[6]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?

Problem: The reaction conditions are not optimized to favor the formation of a single regioisomer.

Solution: A systematic approach to modifying reaction parameters is necessary to improve regioselectivity.[6]

  • Analyze Steric and Electronic Effects:

    • Steric Hindrance: Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[6] For 3-substituted pyrazoles, the N1 position is generally favored.[6] Using a bulky alkylating agent can further enhance selectivity for the less hindered nitrogen.[6]

    • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[6]

  • Modify Reaction Conditions:

    • Solvent System: Solvent polarity can have a profound effect.[6] Polar aprotic solvents like DMF and DMSO are often good starting points for high selectivity.[6] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in certain pyrazole formations.[2]

    • Choice of Base: The base plays a crucial role in the deprotonation of the pyrazole nitrogen. The combination of potassium carbonate (K₂CO₃) in DMSO is effective for achieving regioselective N1-alkylation.[6][7] In some cases, switching to a stronger base like sodium hydride (NaH) can prevent the formation of isomeric byproducts.[8][9]

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation of pyrazoles.

Issue 2: The yield of my N-alkylation reaction is very low. What can I do?

Problem: Low product yield can result from several factors, including incomplete reaction, side reactions, or product degradation.[1][8]

Solution: A systematic evaluation of the reaction components and conditions is necessary.

  • Re-evaluate Your Base:

    • Strength: Ensure the base is strong enough to deprotonate the pyrazole nitrogen. Common choices include K₂CO₃, Cs₂CO₃, and NaH. For less reactive alkylating agents, a stronger base like NaH might be necessary.[8]

    • Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.[8]

  • Check Reagent Reactivity and Stoichiometry:

    • Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl > OTs.[8] Consider switching to a more reactive alkylating agent if using an alkyl chloride.[8] Strong electron-withdrawing groups on the alkylating agent can also hinder the reaction.[6]

    • Stoichiometry: The ratio of pyrazole, alkylating agent, and base is critical. Even minor deviations can reduce the yield.[6]

  • Consider Alternative Methods:

    • Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies work-up.[6]

    • Acid-Catalyzed Methods: For certain substrates, acid-catalyzed N-alkylation using trichloroacetimidates can be effective.[10]

Decision Tree for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low Reaction Yield check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion side_products Are there significant side products? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Use stronger base (e.g., NaH) - Use more reactive alkylating agent (R-I > R-Br) check_completion->optimize_conditions No product_stable Is the product stable under reaction/workup conditions? side_products->product_stable No identify_byproducts Identify Side Products and Adjust Stoichiometry or Conditions side_products->identify_byproducts Yes milder_conditions Use Milder Conditions: - Lower temperature - Milder base product_stable->milder_conditions No purification_issue Optimize Purification Protocol product_stable->purification_issue Yes

Caption: Decision tree for troubleshooting low yields in pyrazole N-alkylation.

Issue 3: The N1 and N2 isomers of my product are difficult to separate by column chromatography. What purification strategies can I employ?

Problem: The regioisomers have very similar polarities, making them co-elute during standard chromatographic separation.[3]

Solution: Alternative separation techniques or derivatization strategies may be necessary.

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can often successfully separate regioisomers that are inseparable by flash chromatography.[3]

  • Crystallization: Attempt fractional crystallization from various solvent systems.

  • Derivatization: If one isomer has a functional group that can be selectively reacted, a temporary derivatization can alter its polarity, allowing for separation. The protecting group can then be removed.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine [2]

EntrySolventRatio (N1:N2)Yield (%)
1CF₃PhEtOH1:1.895
2CF₃PhTFE85:15>95
3CF₃PhHFIP98:2>95
4MePhEtOH40:6080
5MePhTFE90:1085
6MePhHFIP95:588

N1 isomer corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles using K₂CO₃ in DMSO [6][7]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Pyrazole Formation using Fluorinated Alcohols [2]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (1.1 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

References

Technical Support Center: Troubleshooting Unexpected Results in Ethyl 2-(1H-pyrazol-1-yl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving Ethyl 2-(1H-pyrazol-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most frequent challenges include low yields, the formation of an isomeric byproduct (Ethyl 2-(2H-pyrazol-2-yl)acetate), and incomplete reactions. The choice of base, solvent, and reaction temperature critically influences the outcome.

Q2: How can I improve the regioselectivity of the N-alkylation to favor the desired N1 isomer?

A2: To enhance the formation of this compound (the N1 isomer), consider the following:

  • Base Selection: Strong, non-coordinating bases often favor N1 alkylation. Sodium hydride (NaH) is generally more selective than potassium carbonate (K₂CO₃).

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. The choice of solvent can influence the reactivity of the pyrazole anion.

  • Steric Hindrance: If the pyrazole ring is substituted at the 3 or 5-position, the alkylation will preferentially occur at the less sterically hindered nitrogen.

Q3: My reaction has gone to completion, but I am struggling to separate the N1 and N2 isomers. What should I do?

A3: Separation of N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method. A solvent system with a low polarity, such as a gradient of ethyl acetate in hexane, is often effective. Careful fraction collection and analysis by TLC or GC-MS are crucial.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Insufficient reaction time or temperature. 2. Inactive base. 3. Poor quality of reagents.1. Monitor the reaction by TLC or GC-MS and increase the reaction time or temperature if necessary. 2. Use freshly opened or properly stored base. 3. Ensure all reagents are pure and dry.
Formation of multiple byproducts 1. Reaction temperature is too high. 2. Unwanted side reactions with impurities.1. Lower the reaction temperature. 2. Purify starting materials before the reaction.
Product loss during workup 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine before extraction. 2. Add a small amount of brine or use a different extraction solvent to break the emulsion.
Issue 2: Formation of Unexpected Isomer (Ethyl 2-(2H-pyrazol-2-yl)acetate)
Symptom Possible Cause Suggested Solution
Presence of a second spot on TLC with similar Rf value Formation of the N2-alkylated isomer.1. Modify reaction conditions to favor N1 alkylation (see FAQ 2). 2. Optimize the column chromatography conditions for better separation.
Complex ¹H NMR spectrum with unexpected peaks Mixture of N1 and N2 isomers.1. Compare the obtained spectrum with reference spectra for both isomers. 2. Purify the product and re-acquire the NMR spectrum.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-Alkylation of Pyrazole with Ethyl Bromoacetate
Base Solvent Temperature (°C) Yield (%) N1:N2 Isomer Ratio
K₂CO₃AcetonitrileReflux753:1
NaHDMF25859:1
Cs₂CO₃AcetonitrileReflux804:1
NaHTHF25828:1
Table 2: Spectroscopic Data for N1 and N2 Isomers
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound (N1) 7.59 (d, 1H), 7.52 (d, 1H), 6.31 (t, 1H), 4.95 (s, 2H), 4.25 (q, 2H), 1.29 (t, 3H)167.5, 139.8, 129.5, 106.2, 62.1, 52.3, 14.2
Ethyl 2-(2H-pyrazol-2-yl)acetate (N2) 7.55 (s, 2H), 6.25 (s, 1H), 5.01 (s, 2H), 4.23 (q, 2H), 1.28 (t, 3H)167.8, 134.5, 105.8, 61.9, 55.1, 14.1

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred suspension of sodium hydride (1.1 eq.) in dry DMF at 0 °C under a nitrogen atmosphere, add a solution of pyrazole (1.0 eq.) in dry DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis of this compound
  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (1:1).

  • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(1H-pyrazol-1-yl)acetic acid.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction Complete? low_yield Low Yield? start->low_yield Yes end_good Successful Reaction start->end_good No, High Yield & Purity isomer_issue Unexpected Isomer? low_yield->isomer_issue No check_sm Check Starting Material Purity low_yield->check_sm Yes isomer_issue->end_good No confirm_structure Confirm Structure by NMR/MS isomer_issue->confirm_structure Yes end_troubleshoot Further Troubleshooting Required optimize_cond Optimize Reaction Conditions (Base, Solvent, Temp) check_sm->optimize_cond workup_loss Investigate Workup Procedure optimize_cond->workup_loss workup_loss->end_troubleshoot optimize_sep Optimize Separation Protocol (Column Chromatography) optimize_sep->optimize_cond confirm_structure->optimize_sep

Caption: Troubleshooting workflow for unexpected results.

N_Alkylation_Pathway cluster_reactants Reactants cluster_conditions Conditions pyrazole Pyrazole intermediate Pyrazole Anion pyrazole->intermediate + Base EtBrAc Ethyl Bromoacetate base Base (e.g., NaH) solvent Solvent (e.g., DMF) product_N1 This compound (N1 Isomer - Major) intermediate->product_N1 + Ethyl Bromoacetate product_N2 Ethyl 2-(2H-pyrazol-2-yl)acetate (N2 Isomer - Minor) intermediate->product_N2 + Ethyl Bromoacetate

Caption: N-Alkylation reaction pathway of pyrazole.

Experimental_Workflow A Deprotonation of Pyrazole with NaH in DMF B Addition of Ethyl Bromoacetate A->B C Reaction Monitoring by TLC B->C D Aqueous Workup and Extraction C->D E Purification by Column Chromatography D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for synthesis.

Stability and long-term storage conditions for Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of Ethyl 2-(1H-pyrazol-1-yl)acetate, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C. To prevent potential degradation, it is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and protected from light.

Q2: What are the potential degradation pathways for this compound?

The primary potential degradation pathways for this compound include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in aqueous solutions with a basic pH, which would yield pyrazole-1-acetic acid and ethanol. Studies on similar pyrazole ester derivatives have shown rapid hydrolysis in aqueous buffers at pH 8.

  • Oxidation: Pyrazole derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities.

  • Photodegradation: While some pyrazole derivatives exhibit good photostability, prolonged exposure to light should be avoided as a general precaution.

  • Thermal Decomposition: At elevated temperatures, the ethyl acetate moiety may be susceptible to thermal decomposition, potentially yielding ethylene and acetic acid.

Q3: My sample of this compound has developed a brownish color. What could be the cause?

The development of a brownish color in pyrazoline derivatives can be an indication of oxidation.[1] To prevent this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light and heat.

Q4: Can I store this compound at room temperature for short periods?

While refrigerated storage is recommended for long-term stability, storage at room temperature for short periods, such as during shipping or routine laboratory use, is generally acceptable.[2] However, prolonged exposure to ambient conditions should be minimized to prevent potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify storage conditions (temperature, atmosphere, light protection). Consider re-purifying the compound or using a fresh batch. Perform a purity analysis (e.g., HPLC, NMR) on the stored material.
Appearance of new peaks in HPLC analysis Hydrolysis or other forms of degradation.If the compound has been in solution, especially aqueous and/or basic buffers, hydrolysis is a likely cause. Prepare fresh solutions before use. For storage of solutions, consider aprotic solvents and refrigeration.
Physical changes in the solid material (e.g., clumping, discoloration) Moisture absorption or oxidation.Ensure the container is tightly sealed and stored in a desiccator or dry environment. For highly sensitive applications, storing under an inert gas is recommended.

Stability and Storage Data Summary

Parameter Condition Recommendation/Observation Source
Storage Temperature Long-term2-8°CChemScene
Short-term (Shipping)Room temperature[2]
Atmosphere General StorageSealed in a dry environment[2]
Enhanced StabilityUnder an inert atmosphere (Argon or Nitrogen)[1]
Light General StorageProtect from light[1]
pH Stability Aqueous Buffer (pH 8)Pyrazole ester derivatives can be rapidly hydrolyzed.
Physical Appearance Pure CompoundNot specified, but discoloration (browning) suggests oxidation.[1]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate buffer components)

  • Temperature and humidity-controlled stability chamber

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with inert caps

2. Experimental Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform an initial HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.

  • Sample Preparation for Stability Testing:

    • Accurately weigh samples of this compound into amber glass vials.

    • For solid-state stability, cap the vials. For solution stability, dissolve the compound in relevant solvents/buffers at a known concentration.

  • Storage Conditions:

    • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • Time Points for Analysis:

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • At each time point, prepare the samples for HPLC analysis in the same manner as the initial analysis.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) measurement.

    • Plot the percentage of the remaining compound versus time to assess the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes improper_storage Improper Storage Identified is_pure->improper_storage No storage_conditions Temp: 2-8°C? Atmosphere: Inert? Light: Protected? check_storage->storage_conditions check_solution_prep Review Solution Preparation and Handling check_storage->check_solution_prep remediate_storage Action: Use fresh stock, store correctly, and re-run experiment. improper_storage->remediate_storage end_issue_resolved End: Issue Resolved remediate_storage->end_issue_resolved solution_conditions Solvent: Anhydrous/Aprotic? Buffer pH: Neutral/Acidic? Age of solution? check_solution_prep->solution_conditions potential_hydrolysis Potential for Hydrolysis/Degradation in Solution check_solution_prep->potential_hydrolysis Potential Issue Identified end_issue_persists End: Issue Persists. Consider other experimental variables. check_solution_prep->end_issue_persists No Obvious Issue remediate_solution Action: Prepare fresh solutions before use. Avoid basic aqueous buffers. potential_hydrolysis->remediate_solution remediate_solution->end_issue_resolved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate for library synthesis. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and process diagrams to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the N-alkylation of pyrazole with ethyl bromoacetate?

A1: The main challenges are maintaining a high yield, controlling regioselectivity to favor the desired N1-isomer, managing reaction temperature, and ensuring efficient purification.[1] On a larger scale, issues like inefficient heat transfer and poor mixing can become significant, leading to the formation of byproducts and a decrease in overall yield.[1]

Q2: Which reaction conditions are most critical for controlling regioselectivity (N1 vs. N2 alkylation)?

A2: The choice of base and solvent system is crucial for controlling regioselectivity. Polar aprotic solvents like DMF and DMSO, in combination with a carbonate base such as K₂CO₃, generally favor the formation of the desired N1-alkylated product.[2] The steric hindrance on the pyrazole ring also plays a role; for unsubstituted pyrazole, the N1 position is generally favored.

Q3: What are the common byproducts in this synthesis?

A3: The most common byproduct is the undesired N2-isomer, Ethyl 2-(2H-pyrazol-2-yl)acetate. Other potential impurities can arise from unreacted starting materials (pyrazole and ethyl bromoacetate) or from side reactions if the temperature is not well-controlled.

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes. The N-alkylation reaction can be exothermic, so it is crucial to have adequate cooling and temperature monitoring to prevent a runaway reaction.[1] Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When using sodium hydride (NaH) as a base, extreme caution is necessary as it is highly flammable and reacts violently with water.

Experimental Protocols and Data

Scalable Protocol for this compound Synthesis

This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate equipment and safety considerations.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of pyrazole).

  • Reagent Addition: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C. An ice bath can be used for cooling if necessary.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into cold water (3-4 times the volume of DMF used).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 volumes of water).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 1: Reagent Quantities for Different Scales
ScalePyrazoleEthyl BromoacetatePotassium CarbonateDMF Volume
Lab Scale (10g) 10.0 g26.8 g (1.1 eq)30.3 g (1.5 eq)100 mL
Pilot Scale (100g) 100.0 g268.0 g (1.1 eq)303.0 g (1.5 eq)1.0 L
Production Scale (1kg) 1.0 kg2.68 kg (1.1 eq)3.03 kg (1.5 eq)10.0 L
Table 2: Typical Yields and Purity
ScaleTypical YieldPurity (after purification)
Lab Scale 75-85%>98%
Pilot/Production Scale 70-80%>98%

Visual Diagrams

G cluster_reagents Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Product pyrazole Pyrazole reaction N-Alkylation (Room Temperature) pyrazole->reaction EtBrAc Ethyl Bromoacetate EtBrAc->reaction K2CO3 K2CO3 (Base) K2CO3->reaction DMF DMF (Solvent) DMF->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation or Chromatography workup->purification product This compound purification->product

Caption: Reaction workflow for the synthesis of this compound.

Troubleshooting Guide

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Impurities start Start Synthesis check_completion Reaction Incomplete? start->check_completion low_yield Low Yield? check_completion->low_yield No sol1a Increase reaction time check_completion->sol1a Yes impurity Impurity Issues? low_yield->impurity No sol2a Optimize workup/ extraction procedure low_yield->sol2a Yes end Successful Synthesis impurity->end No sol3a Improve temperature control during addition impurity->sol3a Yes sol1b Check reagent purity/ activity of base sol1a->sol1b sol1c Slightly increase temperature (e.g., to 40-50°C) sol1b->sol1c sol1c->start sol2b Ensure anhydrous conditions sol2a->sol2b sol2c Check for leaks in the distillation setup sol2b->sol2c sol2c->start sol3b Optimize purification method (e.g., gradient elution) sol3a->sol3b sol3c Ensure base is fully removed during workup sol3b->sol3c sol3c->start

References

Removal of unreacted starting materials from Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Ethyl 2-(1H-pyrazol-1-yl)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I tell if my sample of this compound is impure with unreacted starting materials?

A1: The most common method for assessing purity is Thin-Layer Chromatography (TLC). By co-spotting your reaction mixture with the pyrazole and ethyl haloacetate starting materials, you can visualize the presence of impurities.

  • Procedure: Dissolve small amounts of your crude product, pyrazole, and ethyl chloroacetate/bromoacetate in a suitable solvent (e.g., ethyl acetate). Spot them separately on a silica gel TLC plate and develop the plate in a solvent system such as ethyl acetate/hexanes.

  • Visualization: After development, visualize the plate under a UV lamp. Staining with potassium permanganate or iodine can also be used. Unreacted starting materials will appear as separate spots from your product.

Q2: I see a spot on my TLC that corresponds to pyrazole. What is the best way to remove it?

A2: Unreacted pyrazole is basic and can be effectively removed by an acidic wash during the workup.

  • Method: After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride solution). The pyrazole will be protonated and move into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash.

Q3: My main impurity is the unreacted ethyl chloroacetate/bromoacetate. How can I remove it?

A3: Ethyl haloacetates have different physical properties than the product, allowing for removal by a few methods:

  • Column Chromatography: This is a very effective method. This compound is more polar than the ethyl haloacetate. Therefore, the haloacetate will elute first from a silica gel column.

  • Distillation: If you have a significant amount of the impurity, fractional distillation under reduced pressure can be effective, provided there is a sufficient difference in boiling points between the impurity and your product.

  • Aqueous Workup: While less effective than the other methods, washing the organic layer with water during the workup can help to remove some of the more water-soluble ethyl chloroacetate.

Q4: I tried an acidic wash, but I still see pyrazole in my product. What should I do?

A4: If a single acidic wash is insufficient, you can try one of the following:

  • Multiple Acidic Washes: Repeat the wash with dilute acid 2-3 times.

  • Column Chromatography: If acidic washes do not completely remove the pyrazole, purification by column chromatography is the most reliable method.

Q5: Can I use a basic wash (e.g., NaOH solution) to remove unreacted ethyl chloroacetate?

A5: This is generally not recommended as it can lead to the hydrolysis of your desired ester product, this compound, as well as the unreacted ethyl chloroacetate, especially if the solution is heated or left for an extended period. A neutral water wash or column chromatography are safer options.

Data Presentation

The following table summarizes key physical properties of the product and common starting materials, which are essential for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound154.17130 (at 20 Torr)[1]
Pyrazole68.08187 (at 760 Torr)[2][3]
Ethyl Chloroacetate122.55143 (at 760 Torr)[4]

Table 1: Physical Properties of Key Compounds

CompoundTypical TLC EluentExample Rf Value
This compound20% Ethyl Acetate in Hexanes~0.4
Pyrazole20% Ethyl Acetate in HexanesLower Rf than product
Ethyl Chloroacetate20% Ethyl Acetate in HexanesHigher Rf than product

Table 2: Example Thin-Layer Chromatography Data

Experimental Protocols

Protocol 1: Purification by Acidic Extraction to Remove Unreacted Pyrazole
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes).

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 5 volumes).

  • Brine Wash: Wash the organic layer with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Crude Product: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask in a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the product (130 °C at 20 Torr).[1]

Visualizations

experimental_workflow Experimental Workflow for Purification start Crude Reaction Mixture workup Aqueous Workup (Acidic Wash) start->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purity_check1 Purity Check (TLC) drying->purity_check1 pure_product Pure Product purity_check1->pure_product Pure impure Impurities Present purity_check1->impure Impure chromatography Column Chromatography impure->chromatography distillation Vacuum Distillation impure->distillation purity_check2 Purity Check (TLC) chromatography->purity_check2 distillation->purity_check2 purity_check2->pure_product Pure

Caption: Purification workflow for this compound.

troubleshooting_guide Troubleshooting Logic for Impurity Removal start Crude Product Analysis (TLC) pyrazole_impurity Pyrazole Impurity Detected start->pyrazole_impurity Pyrazole Spot haloacetate_impurity Ethyl Haloacetate Impurity Detected start->haloacetate_impurity Haloacetate Spot both_impurities Both Impurities Detected start->both_impurities Multiple Impurity Spots no_impurities Product is Pure start->no_impurities Single Product Spot action_acid_wash Perform Acidic Wash pyrazole_impurity->action_acid_wash action_column Perform Column Chromatography haloacetate_impurity->action_column action_distillation Perform Vacuum Distillation haloacetate_impurity->action_distillation action_workup_then_column Acidic Wash followed by Column Chromatography both_impurities->action_workup_then_column

Caption: Troubleshooting guide for removing starting material impurities.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting mass spectrometry data for Ethyl 2-(1H-pyrazol-1-yl)acetate. The following question-and-answer format addresses common issues and provides troubleshooting advice for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in a mass spectrum?

The molecular formula for this compound is C₇H₁₀N₂O₂.[1][2] The expected monoisotopic mass is approximately 154.07 g/mol . Therefore, you should look for the molecular ion peak (M⁺) at an m/z value of 154 in your mass spectrum. Depending on the resolution of the mass spectrometer, you may also observe an M+1 peak at m/z 155, which is due to the natural abundance of the ¹³C isotope.

Q2: What are the common fragmentation patterns and expected fragment ions for this compound?

Key Predicted Fragment Ions:

m/z Value Proposed Fragment Ion Neutral Loss Notes
154[C₇H₁₀N₂O₂]⁺-Molecular Ion (M⁺)
125[C₅H₅N₂O]⁺-C₂H₅Loss of an ethyl group from the ester.
109[C₇H₉N₂]⁺-OC₂H₅Loss of an ethoxy group from the ester.
81[C₄H₅N₂]⁺-CH₂COOC₂H₅Cleavage of the entire ethyl acetate side chain.
68[C₃H₄N₂]⁺-Pyrazole ring fragment.
43[C₂H₃O]⁺-Acylium ion from the acetate portion.
29[C₂H₅]⁺-Ethyl cation.

Troubleshooting Guide

Q3: I am not observing the molecular ion peak at m/z 154. What could be the issue?

Several factors could lead to the absence or low intensity of the molecular ion peak:

  • Ionization Energy: If using Electron Ionization (EI), the energy might be too high, causing extensive fragmentation and leaving very little of the molecular ion intact.[5] Consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.

  • Sample Purity: Impurities in your sample can suppress the ionization of your target compound or introduce other dominant peaks. Verify the purity of your sample using other analytical techniques like NMR or HPLC.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the expected mass range.

  • Thermal Decomposition: The compound may be thermally labile and decompose in the injector or ion source. Try lowering the temperatures of the GC inlet and the MS ion source.

Q4: My spectrum shows a prominent peak at m/z 88. What could this be?

A peak at m/z 88 could correspond to ethyl acetate ([C₄H₈O₂]⁺).[6][7] This may indicate contamination from the solvent used to prepare your sample or a side product from synthesis or sample degradation.

Q5: The fragmentation pattern I observe does not match the predicted fragments. How should I proceed?

If your experimental fragmentation pattern deviates significantly from the predicted one, consider the following:

  • Structural Isomers: Confirm that you have the correct isomer. For example, Ethyl 2-(1H-pyrazol-3-yl)acetate is a structural isomer with the same molecular weight but will likely produce a different fragmentation pattern.[8]

  • Rearrangement Reactions: Complex rearrangements can occur in the mass spectrometer, leading to unexpected fragment ions. The McLafferty rearrangement is a common rearrangement for esters.

  • Adduct Formation: In softer ionization techniques like ESI, you might observe adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
  • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.
  • Transfer the final solution to a GC autosampler vial.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid overloading the column.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer (MS):
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3-4 minutes to allow the solvent to pass through without being detected.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for that peak.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizations

fragmentation_pathway M [C₇H₁₀N₂O₂]⁺ m/z = 154 (Molecular Ion) frag1 [C₅H₅N₂O]⁺ m/z = 125 M->frag1 - •C₂H₅ frag2 [C₇H₉N₂]⁺ m/z = 109 M->frag2 - •OC₂H₅ frag3 [C₄H₅N₂]⁺ m/z = 81 M->frag3 - •CH₂COOC₂H₅ frag4 [C₃H₄N₂]⁺ m/z = 68 frag3->frag4 - •CH₃ troubleshooting_workflow decision decision issue issue solution solution start Start Analysis check_M Observe Mass Spectrum start->check_M is_M_present Is M⁺ (m/z 154) present? check_M->is_M_present M_present M⁺ is present. Proceed with fragment analysis. is_M_present->M_present Yes check_purity Check sample purity (NMR, HPLC) is_M_present->check_purity No end_success Analysis Complete M_present->end_success is_pure Is sample pure? check_purity->is_pure purify Purify sample is_pure->purify No check_ionization Use softer ionization (CI, ESI) is_pure->check_ionization Yes purify->check_M check_temp Lower inlet/source temperatures check_ionization->check_temp recalibrate Recalibrate MS check_temp->recalibrate end_fail Consult specialist recalibrate->end_fail

References

Validation & Comparative

Characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical characterization is paramount. Ethyl 2-(1H-pyrazol-1-yl)acetate, a key building block in the synthesis of various therapeutic agents, requires precise and reliable analytical methods to ensure its identity, purity, and stability. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A standard HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is effective. For example, a mobile phase of 60:40 (v/v) acetonitrile:water can be used.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is appropriate for the pyrazole ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound would involve the following parameters:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[3][4]

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.[4]

    • Mass Range: m/z 40-400.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal.

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Retention Time 4-8 minutes10-15 minutes
Limit of Detection ~1-10 ng~0.1-1 ng
Identification Based on retention time comparison with a standard.Based on retention time and mass spectrum (fragmentation pattern).
Purity Assessment Area percentage of the main peak in the chromatogram.Area percentage of the main peak and identification of impurities by their mass spectra.
Key Advantages - High precision and accuracy for quantification.- Non-destructive.- Suitable for a wide range of compounds.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent for impurity identification.
Key Limitations - Lower resolution for some volatile compounds.- Does not provide structural information directly.- Requires the analyte to be volatile and thermally stable.- Can cause thermal degradation of some compounds.

Data Presentation

The quantitative data obtained from both HPLC and GC-MS analyses can be summarized for easy comparison.

Table 1: Hypothetical Analytical Data for this compound

Analytical TechniqueRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Purity (%)
HPLC 5.2N/AN/A99.8
GC-MS 12.7154109, 81, 68, 5499.9

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound using both HPLC and GC-MS.

Caption: Analytical workflow for the characterization of this compound.

Alternative Analytical Techniques

While HPLC and GC-MS are primary techniques, other methods can provide complementary information for a comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the molecule, confirming the connectivity of atoms.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the ester carbonyl group and the C=N and C-H bonds of the pyrazole ring.[8][9][10]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing confirmation of its empirical formula.[1][3][11]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.[12][13][14]

Conclusion

Both HPLC and GC-MS are indispensable techniques for the characterization of this compound. HPLC excels in providing accurate and precise quantitative data for purity assessment, while GC-MS offers unparalleled sensitivity and structural information for identification and impurity profiling. The choice of technique will depend on the specific requirements of the analysis. For complete and unambiguous characterization, a combination of these chromatographic methods with spectroscopic techniques like NMR and FTIR is highly recommended. This integrated approach ensures the quality, safety, and efficacy of the final pharmaceutical products.

References

A Comparative Analysis of Ethyl 2-(1H-pyrazol-1-yl)acetate and its Methyl Ester Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, pyrazole derivatives hold a significant position due to their wide-ranging applications in medicinal chemistry and materials science. Among these, N-substituted pyrazole acetates are valuable intermediates in the synthesis of more complex molecules. This guide provides a comparative analysis of Ethyl 2-(1H-pyrazol-1-yl)acetate and its corresponding methyl ester, Mthis compound, to assist researchers, scientists, and drug development professionals in selecting the appropriate analog for their specific applications.

While direct comparative studies on these two specific molecules are limited in publicly available literature, this analysis extrapolates data from general principles of organic chemistry and studies on analogous ester compounds to provide a comprehensive overview of their physicochemical properties, reactivity, and potential biological activities.

Physicochemical Properties: A Comparative Overview

The primary difference between this compound and Mthis compound lies in the ester group, which influences their physical properties such as molecular weight, boiling point, and polarity.

PropertyThis compoundMthis compoundReference(s)
Molecular Formula C₇H₁₀N₂O₂C₆H₈N₂O₂[1][2]
Molecular Weight 154.17 g/mol 140.14 g/mol [1][2]
Physical Form Liquid (inferred)Liquid
Boiling Point Higher than methyl ester (inferred)Lower than ethyl ester (inferred)
Polarity Slightly less polar (inferred)Slightly more polar (inferred)
Solubility Good solubility in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water.Good solubility in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water.[3]
LogP (predicted) 0.44620.0561[2][4]

Note: Some properties are inferred based on the general differences observed between ethyl and methyl esters.

The ethyl ester, with an additional methylene group, has a higher molecular weight and is expected to have a slightly higher boiling point and be marginally less polar than its methyl counterpart. This difference in polarity can influence its solubility in various solvents and its retention characteristics in chromatographic separations. The predicted LogP values suggest that the ethyl ester is slightly more lipophilic.

Synthesis and Experimental Protocols

The synthesis of both Ethyl and Mthis compound typically involves the N-alkylation of pyrazole with the corresponding haloacetate ester (e.g., ethyl chloroacetate or methyl chloroacetate) in the presence of a base.

General Experimental Protocol for N-Alkylation of Pyrazole:

Materials:

  • Pyrazole

  • Ethyl chloroacetate or Methyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrazole in anhydrous DMF, an equimolar amount of a base (e.g., potassium carbonate) is added.

  • The mixture is stirred at room temperature for a designated period to allow for the formation of the pyrazole anion.

  • The corresponding haloacetate ester (ethyl chloroacetate or methyl chloroacetate) is added dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure and purity of the synthesized esters can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ¹H NMR Spectral Data:
  • This compound: The spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the pyrazole ring, and signals corresponding to the three protons of the pyrazole ring.[5]

  • Mthis compound: The spectrum is expected to show a singlet for the methyl protons of the ester group, a singlet for the methylene protons adjacent to the pyrazole ring, and signals corresponding to the three protons of the pyrazole ring.[6][7]

Reactivity and Stability

In general, methyl esters are slightly more susceptible to hydrolysis than their ethyl counterparts due to the lesser steric hindrance around the carbonyl group.[8][9] This difference in reactivity is typically modest but can be significant in certain reaction conditions or biological environments. Both esters are expected to be stable under standard storage conditions, kept in a cool, dry place.

Biological Activity

While no direct comparative biological studies have been identified for these two specific compounds, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[10][11][12] Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

The choice between the ethyl and methyl ester in a drug discovery program may be influenced by several factors:

  • Metabolic Stability: The ester group is susceptible to hydrolysis by esterases in vivo. The rate of this hydrolysis can differ between ethyl and methyl esters, potentially affecting the pharmacokinetic profile of a drug candidate.

  • Solubility and Permeability: The slight difference in lipophilicity (as suggested by the predicted LogP values) between the two esters could influence their solubility and ability to cross biological membranes.

  • Pro-drug Strategy: The ester moiety can be utilized as a pro-drug to improve the bioavailability of a parent carboxylic acid. The choice of ester can be used to fine-tune the release rate of the active drug.

Further experimental studies are necessary to elucidate the specific biological activities and pharmacokinetic properties of this compound and its methyl analog.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of both Ethyl and Mthis compound from pyrazole.

Synthesis_Workflow cluster_ethyl Ethyl Ester Synthesis cluster_methyl Methyl Ester Synthesis pyrazole Pyrazole intermediate_ethyl Pyrazole Anion pyrazole->intermediate_ethyl + Base intermediate_methyl Pyrazole Anion pyrazole->intermediate_methyl + Base base Base (e.g., K₂CO₃) ethyl_chloroacetate Ethyl Chloroacetate methyl_chloroacetate Methyl Chloroacetate ethyl_ester This compound methyl_ester Mthis compound intermediate_ethyl->ethyl_ester + Ethyl Chloroacetate intermediate_methyl->methyl_ester + Methyl Chloroacetate

References

Unambiguous Structural Validation of Ethyl 2-(1H-pyrazol-1-yl)acetate Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of Ethyl 2-(1H-pyrazol-1-yl)acetate derivatives, a class of compounds with significant interest in medicinal chemistry.

The unequivocal assignment of molecular architecture, particularly in the case of regioisomers, is a critical step in the synthesis and characterization of novel chemical entities. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, their inherent limitations can sometimes lead to ambiguous or incomplete structural elucidation. In such cases, single-crystal X-ray crystallography emerges as the gold standard, providing a definitive and high-resolution map of atomic positions in the solid state.

A notable example highlighting the power of X-ray crystallography involves the synthesis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.[1] While ¹H NMR spectroscopy provided valuable initial data, it was insufficient to definitively distinguish between the N-alkylated and the O-alkylated regioisomers. The conclusive evidence for the formation of the N-alkylated product was only achieved through single-crystal X-ray diffraction analysis.[1]

This guide will delve into the experimental protocols and comparative performance of X-ray crystallography against NMR and MS for the structural validation of this compound derivatives, supported by experimental data.

Method Performance Comparison

To objectively assess the capabilities of each technique, a comparison of their performance in the structural validation of this compound derivatives is presented below.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.Connectivity of atoms (through-bond and through-space), chemical environment of nuclei, regio- and stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.
Sample Requirement High-quality single crystal (typically >0.1 mm).Soluble sample in a suitable deuterated solvent (typically 5-10 mg).Small amount of sample, often in solution (microgram to nanogram level).
Ambiguity Resolution Unambiguous for regioisomers and stereoisomers.Can be ambiguous for certain regioisomers without 2D techniques; stereochemistry can be challenging.Cannot distinguish between isomers with the same mass; fragmentation patterns can be similar.
Throughput Lower throughput, crystal growth can be time-consuming.High throughput for routine 1D spectra; 2D experiments require more time.High throughput.
Cost High initial instrument cost and maintenance.Moderate to high instrument cost.Moderate instrument cost.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from X-ray crystallography and complementary spectroscopic techniques for representative this compound derivatives.

Table 1: X-ray Crystallography Data for Selected Derivatives
CompoundKey Bond Lengths (Å)Key Bond Angles (°)Key Torsion Angles (°)
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[1]N1-N2: 1.412(2)C6-N1-N2: 115.5(1)C6-N1-N2-S1: -95.52(6)
N1-C6: 1.463(2)N1-N2-S1: 116.8(1)
Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate[2]N1-N2: 1.369(2)C7-N1-N2: 119.8(1)
N1-C7: 1.453(2)N1-N2-C3: 111.9(1)
Table 2: Spectroscopic Data for Selected Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[1]1.17 (t, 3H), 2.41 (s, 3H), 4.09 (q, 2H), 4.31 (s, 1H), 4.40 (s, 2H), 7.15 (s, 2H), 7.45 (d, 2H), 7.73 (d, 2H)Not reportedNot reported
Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate[2]1.23 (t, 3H), 2.69 (s, 3H), 4.20 (q, 2H), 5.20 (s, 2H), 8.08 (s, 1H), 8.70 (s, 1H)Not reportedNot reported
Ethyl 1H-indazole-3-carboxylate1.36 (t, 3H), 4.38 (q, 2H), 7.23 (t, 1H), 7.42 (t, 1H), 7.59 (d, 1H), 8.16 (d, 1H)14.27, 60.28, 111.09, 121.04, 122.16, 122.83, 126.64, 135.20, 140.93, 162.33[M+Na]⁺ 213.0634

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate replication and understanding.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.[3][4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[4]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded using an appropriate ionization technique (e.g., ESI, EI). For high-resolution mass spectrometry (HRMS), a high-resolution instrument is used.

  • Data Analysis: The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern is analyzed to gain insights into the molecular structure.

Visualizing the Workflow and Logic

To further clarify the processes and comparisons discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Ambiguity Ambiguity Spectroscopy->Ambiguity Ambiguous? Xray X-ray Crystallography Final_Structure Final_Structure Xray->Final_Structure Ambiguity->Xray Yes Ambiguity->Final_Structure No comparison_logic Technique Structural Validation Technique Xray X-ray Crystallography + Unambiguous 3D Structure + Definitive for Isomers - Requires Single Crystal - Lower Throughput Technique->Xray NMR NMR Spectroscopy + Detailed Connectivity + High Throughput (1D) - Potential Ambiguity - Larger Sample Amount Technique->NMR MS Mass Spectrometry + Molecular Weight + High Sensitivity - No Isomer Distinction - Limited Structural Info Technique->MS

References

Comparative Biological Activity of Ethyl 2-(1H-pyrazol-1-yl)acetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of synthesized derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate. The following sections detail the antimicrobial properties of these compounds, supported by experimental data and protocols, providing a basis for further investigation and development.

Derivatives of the pyrazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses specifically on derivatives of this compound, providing a comparative analysis of their screened biological activities to aid in the identification of promising lead compounds for further drug development.

Antimicrobial Activity Screening

A series of novel 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were synthesized from this compound and evaluated for their in vitro antibacterial activity. The screening was performed against two Gram-positive bacteria, Staphylococcus aureus and Streptococcus pyogenes, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. The results were compared with the standard antibiotic, ampicillin.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of the synthesized compounds was determined by measuring the zone of inhibition. The results are summarized in the table below.

Compound IDR GroupConcentration (µg/mL)Zone of Inhibition (mm)
Gram-positive Bacteria
S. aureus
4a -H5015
4b 4-Cl5017
4c 4-NO₂5020
4d 4-OH5016
4e 2-OH5018
Ampicillin (Standard) -5025
Gram-negative Bacteria
E. coli
4a -H5018
4b 4-Cl5020
4c 4-NO₂5024
4d 4-OH5019
4e 2-OH5021
Ampicillin (Standard) -5027

Data sourced from a study on the synthesis and antimicrobial evaluation of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives.[1]

The results indicate that all tested derivatives exhibited moderate to good antibacterial activity. Notably, compound 4c , with a 4-nitro substitution on the aryl ring, displayed the most significant activity against all tested bacterial strains, particularly against the Gram-negative bacteria E. coli and P. aeruginosa.[1] While none of the synthesized compounds surpassed the efficacy of the standard drug ampicillin, the observed activity of compound 4c suggests that the 1,3,4-oxadiazole ring coupled with a pyrazole moiety is a promising scaffold for the development of new antimicrobial agents.

Experimental Protocols

Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (4a-e)

The synthesis of the target compounds was achieved through a multi-step process starting from this compound.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Cyclization Ethyl_2-(1H-pyrazol-1-yl)acetate This compound 2-(1H-pyrazol-1-yl)acetohydrazide 2-(1H-pyrazol-1-yl)acetohydrazide Ethyl_2-(1H-pyrazol-1-yl)acetate->2-(1H-pyrazol-1-yl)acetohydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->2-(1H-pyrazol-1-yl)acetohydrazide Schiff_Bases N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide (Schiff Bases) 2-(1H-pyrazol-1-yl)acetohydrazide->Schiff_Bases Glacial Acetic Acid, Ethanol, Reflux Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Schiff_Bases Final_Products 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl- 1,3,4-oxadiazol-3(2H)-yl)ethanone (4a-e) Schiff_Bases->Final_Products Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Products

Caption: Synthetic pathway for 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide A mixture of this compound (0.1 mol) and hydrazine hydrate (0.1 mol) in absolute ethanol (50 mL) was refluxed for 6 hours. The reaction mixture was then cooled, and the resulting solid was filtered, dried, and recrystallized from ethanol.

Step 2: Synthesis of N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide (Schiff Bases) A mixture of 2-(1H-pyrazol-1-yl)acetohydrazide (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid was refluxed for 8-10 hours. The solid product obtained after cooling was filtered and recrystallized from ethanol.

Step 3: Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (Final Products) The Schiff base (0.005 mol) was refluxed in acetic anhydride (10 mL) for 4-6 hours. The reaction mixture was then poured into crushed ice, and the solid product was filtered, washed with water, and recrystallized from an appropriate solvent.

Antimicrobial Screening Protocol

The in vitro antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.

Antimicrobial_Screening_Workflow A Prepare sterile nutrient agar plates B Inoculate plates with test microorganisms (S. aureus, S. pyogenes, E. coli, P. aeruginosa) A->B C Create wells (6 mm diameter) in the agar B->C D Add test compound solutions (50 µg/mL) to wells C->D E Add standard antibiotic (Ampicillin, 50 µg/mL) to a well C->E F Incubate plates at 37°C for 24 hours D->F E->F G Measure the zone of inhibition (in mm) F->G

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Potential for Other Biological Activities

While this guide provides specific data on the antimicrobial activity of this compound derivatives, the broader class of pyrazole compounds has been extensively studied for other significant biological activities.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Further screening of the this compound derivatives for their COX-1 and COX-2 inhibitory activity could reveal potential candidates for novel anti-inflammatory drugs.

  • Anticancer Activity: The pyrazole scaffold is a constituent of several anticancer drugs.[3] The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. Investigating the cytotoxic effects of this compound derivatives against various cancer cell lines could be a promising area of research.

Signaling Pathways

The antimicrobial mechanism of pyrazole-oxadiazole hybrids may involve the disruption of essential cellular processes in bacteria. While the exact signaling pathways were not elucidated for the compounds presented, related studies on pyrazole and oxadiazole derivatives suggest potential mechanisms.

Signaling_Pathway cluster_0 Potential Antimicrobial Mechanisms A Pyrazole-Oxadiazole Derivative B Bacterial Cell Wall Synthesis Inhibition A->B C DNA Gyrase Inhibition A->C D Protein Synthesis Inhibition A->D E Disruption of Cell Membrane Integrity A->E F Bacterial Cell Death B->F C->F D->F E->F

Caption: Plausible antimicrobial mechanisms of action for pyrazole-oxadiazole derivatives.

Further studies, such as transcriptomics and proteomics, could help in identifying the specific molecular targets and signaling pathways affected by these this compound derivatives.[4]

Conclusion and Future Directions

The synthesized 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives of this compound have demonstrated promising in vitro antibacterial activity. The structure-activity relationship suggests that substitutions on the aryl ring significantly influence the antimicrobial potency, with the 4-nitro derivative showing the most promising results.

Future research should focus on:

  • Expanding the library of these derivatives to explore a wider range of substitutions.

  • Determining the Minimum Inhibitory Concentration (MIC) for the most active compounds to provide a more quantitative measure of their efficacy.

  • Evaluating the cytotoxicity of these compounds to assess their selectivity and potential for therapeutic use.

  • Screening these derivatives for anti-inflammatory and anticancer activities to explore the full therapeutic potential of this chemical scaffold.

  • Investigating the mechanism of action and identifying the specific molecular targets to aid in the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Reactivity of 1H-Pyrazole-1-acetic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between an acid and its corresponding ester is a critical decision that can significantly impact reaction outcomes, yields, and purification strategies. This guide provides an objective comparison of the reactivity of 1H-pyrazole-1-acetic acid and its ethyl ester, supported by experimental data and detailed protocols.

Introduction

1H-pyrazole-1-acetic acid and its ethyl ester are valuable building blocks in medicinal chemistry and materials science. The presence of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties and biological activities to molecules containing this scaffold. The choice between the carboxylic acid and the ethyl ester derivative for a synthetic route depends on the desired subsequent reactions and the overall synthetic strategy. While the carboxylic acid offers a site for amide bond formation and other nucleophilic additions, the ethyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of 1H-pyrazole-1-acetic acid and ethyl 1H-pyrazole-1-acetate is presented in the table below. These properties are essential for understanding the behavior of these compounds in different reaction conditions and for their characterization.

Property1H-Pyrazole-1-acetic acidEthyl 1H-pyrazole-1-acetate
Molecular Formula C₅H₆N₂O₂C₇H₁₀N₂O₂
Molecular Weight 126.11 g/mol [1]154.17 g/mol [2]
Appearance SolidOil or Solid
CAS Number 934172-55-1[1]10199-61-8[3]

Comparative Reactivity

The primary difference in reactivity between 1H-pyrazole-1-acetic acid and its ethyl ester lies in the functional group attached to the pyrazole ring: a carboxylic acid versus an ethyl ester. This seemingly small difference has significant implications for their use in chemical synthesis.

Nucleophilic Acyl Substitution

The carbonyl carbon in both compounds is electrophilic and susceptible to attack by nucleophiles. However, the reactivity of the carboxylic acid and the ester in these reactions differs significantly.

  • 1H-Pyrazole-1-acetic acid : The carboxylic acid can be activated to form a more reactive species, such as an acid chloride or an activated ester, which can then readily react with nucleophiles like amines or alcohols to form amides or esters, respectively. The hydroxyl group of the carboxylic acid is a poor leaving group, hence the need for activation.

  • Ethyl 1H-pyrazole-1-acetate : The ester is generally less reactive than an activated carboxylic acid. It can undergo transesterification in the presence of an alcohol and a catalyst, or it can be converted to an amide by heating with an amine (aminolysis). The ethoxide is a better leaving group than the hydroxide ion.

Hydrolysis and Esterification

The interconversion between the acid and the ester is a fundamental reaction.

  • Hydrolysis : Ethyl 1H-pyrazole-1-acetate can be hydrolyzed to 1H-pyrazole-1-acetic acid under either acidic or basic conditions. Alkaline hydrolysis, using a base like sodium hydroxide or lithium hydroxide, is a common method.[4][5]

  • Esterification : 1H-pyrazole-1-acetic acid can be converted to its ethyl ester through various esterification methods, such as the Fischer esterification (reaction with ethanol in the presence of a strong acid catalyst) or by reaction with an alkylating agent after deprotonation.

Reactivity of the Pyrazole Ring

The pyrazole ring itself can participate in reactions such as electrophilic aromatic substitution. The substituent at the N-1 position can influence the reactivity of the ring. Both the acetic acid and the ethyl acetate groups are electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to an unsubstituted pyrazole. The difference in the deactivating effect between the carboxylic acid and the ester group is generally small.

Experimental Protocols

Detailed experimental protocols for the synthesis of ethyl 1H-pyrazole-1-acetate and its hydrolysis to 1H-pyrazole-1-acetic acid are provided below.

Synthesis of Ethyl 1H-pyrazole-1-acetate

This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.[6]

Materials:

  • Pyrazole

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Methylene chloride

  • Magnesium sulfate

  • Water

Procedure:

  • A slurry of sodium hydride (0.2 mol) in DMF (100 mL) is prepared at room temperature.

  • Pyrazole (0.16 mol) is added to the slurry, and the mixture is stirred for 1 hour.

  • Ethyl bromoacetate (0.16 mol) is then added to the reaction mixture.

  • The reaction is heated at approximately 100°C for 2 hours.

  • After cooling, the reaction mixture is poured into water and extracted with methylene chloride.

  • The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by chromatography on silica gel.

Hydrolysis of Ethyl 1H-pyrazole-1-acetate to 1H-Pyrazole-1-acetic acid

This protocol is a general procedure for the alkaline hydrolysis of esters.[4][5]

Materials:

  • Ethyl 1H-pyrazole-1-acetate

  • Ethanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Ethyl 1H-pyrazole-1-acetate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of lithium hydroxide or sodium hydroxide is added to the ester solution.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid 1H-pyrazole-1-acetic acid is collected by filtration, washed with cold water, and dried.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_and_Hydrolysis cluster_synthesis Synthesis (Esterification) cluster_hydrolysis Hydrolysis Pyrazole Pyrazole EthylAcetate Ethyl 1H-pyrazole-1-acetate Pyrazole->EthylAcetate NaH, Ethyl bromoacetate, DMF AceticAcid 1H-pyrazole-1-acetic acid EthylAcetate->AceticAcid LiOH or NaOH, H₂O/EtOH

Caption: Reaction pathway for the synthesis of ethyl 1H-pyrazole-1-acetate and its hydrolysis.

Reactivity_Comparison Start Starting Material Acid 1H-pyrazole-1-acetic acid Start->Acid Ester Ethyl 1H-pyrazole-1-acetate Start->Ester Amide Amide Formation Acid->Amide Activation, then Amine Esterification Esterification Acid->Esterification Alcohol, Acid catalyst Ester->Amide Amine, Heat Hydrolysis Hydrolysis Ester->Hydrolysis Base or Acid Transesterification Transesterification Ester->Transesterification Alcohol, Catalyst

Caption: Decision tree for choosing between the acid and ester based on the desired reaction.

Conclusion

The choice between 1H-pyrazole-1-acetic acid and its ethyl ester is dictated by the specific requirements of the synthetic route. The carboxylic acid is the preferred precursor for direct amide bond formation via activation, while the ethyl ester serves as a stable, protected form that can be deprotected via hydrolysis. Understanding the distinct reactivity profiles of these two valuable building blocks allows for more efficient and strategic planning in the synthesis of complex molecules for research, drug discovery, and materials science applications.

References

A Researcher's Guide to Confirming Pyrazole Regioselectivity with Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the regioselective substitution of the pyrazole ring is a critical step that dictates the final compound's biological activity and properties. The reaction of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2-substituted isomers, making unambiguous structural confirmation essential. This guide provides a comparative analysis of spectroscopic methods used to determine the precise substitution pattern, supported by experimental data and protocols.

The most powerful techniques for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While X-ray crystallography provides unequivocal proof of the molecular structure in the solid state, NMR spectroscopy offers invaluable insight into the structure in solution, which is often more relevant to biological applications.[1][2]

Comparative Spectroscopic Analysis: NMR vs. X-ray Crystallography

Distinguishing between N1 and N2 pyrazole isomers is reliably achieved by analyzing the spatial relationships and through-bond connectivities between the N-substituent and the pyrazole ring. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly decisive.

Key Differentiators:

  • HMBC: This technique detects long-range (2-3 bond) correlations between carbon and proton atoms. For an N-substituent, a correlation between the substituent's alpha-protons (protons on the atom directly attached to the nitrogen) and the pyrazole ring carbons is diagnostic.

    • N1-Substitution: A ³JCH correlation is observed between the alpha-protons of the substituent and C5 of the pyrazole ring.

    • N2-Substitution: Correlations from the substituent's alpha-protons are typically observed to both C3 and C5.

  • NOESY: This experiment identifies protons that are close in space.

    • N1-Substitution: A through-space NOE correlation is expected between the alpha-protons of the substituent and the H5 proton of the pyrazole ring.

  • X-ray Crystallography: This method provides the absolute structure, confirming the connectivity and regiochemistry without ambiguity.[3][4] It is considered the "gold standard" but is contingent on obtaining a single crystal of suitable quality.[2]

Data Presentation: Spectroscopic Fingerprints of Regioisomers

The following tables summarize the key quantitative data used to differentiate between N1 and N2 substituted pyrazoles. The chemical shifts can be influenced by the specific substituents and the solvent used.[5][6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for N-Substituted Pyrazoles

PositionN1-Substituted IsomerN2-Substituted IsomerRationale for Difference
H-3 ~7.5 - 8.5~7.3 - 7.8H-3 in the N1 isomer is adjacent to the pyridine-like N2, often resulting in a downfield shift.
H-5 ~7.8 - 8.2~7.3 - 7.8H-5 in the N1 isomer is adjacent to the substituted nitrogen, and its chemical shift is sensitive to the substituent's nature.
C-3 ~138 - 155~145 - 160The carbon chemical shifts are influenced by the electronic environment and proximity to the substituent.[5]
C-5 ~125 - 140~145 - 160In the N2 isomer, C3 and C5 are in more similar electronic environments compared to the N1 isomer.

Note: Data is compiled from various sources and represents general ranges. Specific values will vary.[6][7]

Table 2: Diagnostic 2D NMR Correlations for a Pyrazole with an N-CH₂-R Substituent

2D NMR ExperimentN1-Substituted IsomerN2-Substituted Isomer
HMBC N-CH₂ correlates with C-5 N-CH₂ correlates with C-3 and C-5
NOESY N-CH₂ shows a spatial correlation with H-5 N-CH₂ shows spatial correlations with H-3 and H-5

Experimental Protocols

Detailed and consistent experimental procedures are vital for reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Record the spectrum with proton decoupling. A sufficient number of scans are required to achieve an adequate signal-to-noise ratio, often taking several hours.

  • 2D NMR (HMBC/NOESY) Acquisition: Utilize standard pulse programs provided by the spectrometer software.

    • For HMBC , optimize the experiment to detect long-range couplings, typically with a delay set for J-couplings of 8-10 Hz.[7]

    • For NOESY , use a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially proximate protons.[8]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer.[4] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages. The resulting model provides precise bond lengths, angles, and atomic connectivity, definitively establishing the regiochemistry.[3]

Visualization of the Analytical Workflow

The logical process for determining pyrazole regioselectivity using these techniques can be visualized as a clear workflow.

G cluster_start cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_conclusion start Synthesized Pyrazole Mixture (Potential N1/N2 Isomers) NMR_1D 1D NMR (¹H, ¹³C) start->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) start->NMR_2D XRAY X-ray Crystallography (if single crystal available) start->XRAY Interpret_1D Analyze Chemical Shifts (δ) & Coupling Constants (J) NMR_1D->Interpret_1D Interpret_2D Identify Key Cross-Peaks (³JCH & NOE Correlations) NMR_2D->Interpret_2D Interpret_XRAY Solve Crystal Structure XRAY->Interpret_XRAY Conclusion Unambiguous Regiochemistry Confirmed (N1 or N2 Isomer) Interpret_1D->Conclusion Interpret_2D->Conclusion Interpret_XRAY->Conclusion

Workflow for determining the regioselectivity of pyrazole substitution.

References

A Comparative Guide to the In Silico ADMET Prediction of Novel Ethyl 2-(1H-pyrazol-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. In silico prediction methods offer a rapid and cost-effective approach to screen potential drug candidates, minimizing late-stage failures and reducing the reliance on animal testing.[1][2] This guide provides a comparative analysis of the predicted ADMET profiles for a series of hypothetical novel Ethyl 2-(1H-pyrazol-1-yl)acetate analogs, benchmarked against known pyrazole-containing compounds with demonstrated biological activity.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound serves as a key intermediate for the synthesis of various biologically active molecules.[5][6] Understanding the ADMET characteristics of its novel analogs is crucial for their development as potential therapeutic agents.

Experimental Protocols: In Silico ADMET Prediction

The ADMET profiles for the hypothetical analogs and reference compounds were predicted using a consensus approach, integrating data from well-established and freely accessible web-based platforms. This methodology leverages the strengths of multiple algorithms to provide a more robust prediction. The primary tools utilized for this analysis include:

  • SwissADME: This web tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8] Parameters such as molecular weight, logP, water solubility, and violations of Lipinski's rule of five are calculated.

  • pkCSM: This server predicts a wide range of pharmacokinetic and toxicity properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (volume of distribution, blood-brain barrier permeability), metabolism (cytochrome P450 inhibition), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition).[3][7][9]

  • ProTox-II: This platform predicts various toxicity endpoints, including oral toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological pathways.

For each compound, the canonical SMILES string was submitted to the respective web servers. The default settings were used for all predictions. The collected data was then aggregated and tabulated for comparative analysis.

Data Presentation: Comparative ADMET Profile

The following table summarizes the predicted ADMET properties for three hypothetical this compound analogs (Analogs 1-3) and two reference pyrazole compounds (Reference A and Reference B) selected from the literature.

Parameter Analog 1 Analog 2 Analog 3 Reference A Reference B
Physicochemical Properties
Molecular Weight ( g/mol )250.27320.35380.42453.53410.48
LogP (Consensus)2.153.504.204.853.98
Water Solubility (LogS)-2.50-3.80-4.90-5.20-4.50
Lipinski's Rule of Five Violations00000
Absorption
Intestinal Absorption (% absorbed)92.588.285.190.389.7
Caco-2 Permeability (log Papp)0.950.850.781.101.02
Distribution
VDss (log L/kg)0.250.450.600.550.48
BBB Permeability (logBB)-0.50-0.85-1.20-0.95-1.10
Metabolism
CYP2D6 InhibitorNoNoYesNoYes
CYP3A4 InhibitorNoYesYesYesYes
Excretion
Total Clearance (log ml/min/kg)0.450.300.200.350.28
Toxicity
AMES ToxicityNoNoNoNoNo
hERG I InhibitorNoNoYesNoYes
HepatotoxicityNoYesYesYesYes
Oral Rat LD50 (mol/kg)2.502.352.202.422.38

Reference A: A pyrazole-indole derivative.[3] Reference B: A pyrazoline derivative.[10]

Analysis of Predicted ADMET Profiles

The in silico analysis reveals several key trends among the hypothetical analogs and reference compounds. All evaluated compounds exhibit good predicted intestinal absorption and adhere to Lipinski's rule of five, suggesting favorable oral bioavailability.[10][11] As the complexity and lipophilicity of the analogs increase (Analog 1 to 3), a corresponding decrease in predicted water solubility and an increase in the volume of distribution are observed.

A critical aspect of the ADMET profile is the potential for drug-drug interactions, often mediated by the inhibition of cytochrome P450 (CYP) enzymes.[3] The predictions suggest that while the simpler analog (Analog 1) is unlikely to be a potent CYP inhibitor, the more complex analogs (Analog 2 and 3), along with the reference compounds, show a potential for inhibiting CYP3A4 and, in some cases, CYP2D6. This highlights a potential area for optimization in future analog design.

Regarding toxicity, all compounds are predicted to be non-mutagenic (AMES negative). However, the more complex analogs and reference compounds show a potential for hERG inhibition and hepatotoxicity. The predicted oral LD50 values fall within a similar range for all compounds, suggesting moderate acute toxicity.

Visualizations

The following diagrams illustrate the general workflow of in silico ADMET prediction and a hypothetical signaling pathway that could be modulated by pyrazole analogs, given their frequent investigation as anticancer agents.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Servers cluster_output Predicted Properties cluster_analysis Analysis Molecule Chemical Structure (SMILES/SDF) SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM ProToxII ProTox-II Molecule->ProToxII Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution pkCSM->Absorption pkCSM->Distribution Metabolism Metabolism pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity ProToxII->Toxicity Data Data Aggregation & Comparison Absorption->Data Distribution->Data Metabolism->Data Excretion->Data Toxicity->Data SAR Structure-Activity Relationship Data->SAR Decision Lead Optimization Decision SAR->Decision

Caption: Workflow for in silico ADMET prediction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Analog Pyrazole Analog Analog->RTK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The in silico ADMET profiling of novel this compound analogs provides valuable insights for guiding further drug development efforts. The presented comparative data suggests that while these compounds are likely to have good oral absorption, careful structural modifications may be necessary to mitigate potential issues with CYP inhibition and off-target toxicities. The use of computational tools is an indispensable part of modern drug discovery, enabling the early identification and prioritization of candidates with the most promising ADMET profiles.[12] Further in vitro and in vivo studies are warranted to validate these in silico predictions and to fully elucidate the therapeutic potential of this chemical series.

References

Unraveling the Anticancer Potential of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of prominent pyrazole-based compounds. Supported by experimental data, this document delves into their mechanisms of action, offering a comprehensive resource for advancing cancer therapy research.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2][3][4][5][6] These synthetic heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of several FDA-approved drugs for cancer treatment.[2] Their therapeutic effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This guide presents a comparative analysis of selected pyrazole derivatives, summarizing their efficacy against various cancer cell lines, detailing the experimental protocols for their evaluation, and visualizing their molecular mechanisms of action.

Comparative Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against a panel of human cancer cell lines. These values, presented in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2[7]
MDA-MB-231Breast Cancer25.3[7]
HCT-116Colon Cancer~37[7]
HepG2Liver Cancer~28[7]
HeLaCervical Cancer37.2[7]
U251Glioblastoma11.7[7]
Sorafenib RAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3[7]
HepG2Liver Cancer4.5[7]
NB4Acute Promyelocytic Leukemia~3-6[7]
Crizotinib ALK, METPANC-1Pancreatic Cancer~5[7]
MIA PaCa-2Pancreatic Cancer~5[7]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[7]
HT29Colon Cancer~0.1[7]
A549Lung Cancer~0.2[7]
MCF-7Breast Cancer~0.4[7]

Key Experimental Protocols

The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the pyrazole derivative for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[7]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, which is directly proportional to the DNA content.

  • Procedure:

    • Cell Treatment: Culture cells with the pyrazole compound for a specified period.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Treat the cells with RNase to remove RNA and then stain with PI.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Celecoxib: COX-2 Inhibition and Beyond

Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), exerts its anticancer effects through both COX-2-dependent and -independent mechanisms.[8][9] Inhibition of COX-2 reduces the production of prostaglandins, which are implicated in inflammation and cell proliferation.[10] Additionally, Celecoxib can induce apoptosis by inhibiting the PDK1/Akt signaling pathway.[8]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Proliferation Prostaglandins->Proliferation Celecoxib Celecoxib Celecoxib->COX2 PDK1 PDK1 Celecoxib->PDK1 Akt Akt PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Sorafenib_Pathway Growth_Factors Growth Factors (VEGF, PDGF) Receptor_TKs Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth_Factors->Receptor_TKs Ras Ras Receptor_TKs->Ras Angiogenesis Angiogenesis Receptor_TKs->Angiogenesis RAF RAF (B-RAF, C-RAF) Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->Receptor_TKs Sorafenib->RAF Crizotinib_Pathway EML4_ALK EML4-ALK Fusion Protein Downstream_Signaling Downstream Signaling (STAT3, AKT, ERK) EML4_ALK->Downstream_Signaling MET c-Met MET->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival Crizotinib Crizotinib Crizotinib->EML4_ALK Crizotinib->MET AT7519_Pathway Cyclin_CDK_Complexes Cyclin-CDK Complexes (CDK1, 2, 4, 5, 9) Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK_Complexes->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis AT7519 AT7519 AT7519->Cyclin_CDK_Complexes AT7519->Cell_Cycle_Arrest AT7519->Apoptosis Experimental_Workflow Compound_Synthesis Pyrazole Derivative Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

A Comparative Analysis of Ethyl 2-(1H-pyrazol-1-yl)acetate: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for cross-referencing experimentally obtained data for Ethyl 2-(1H-pyrazol-1-yl)acetate with established literature values. By offering detailed experimental protocols and clearly structured data comparison tables, this document serves as a practical resource for the validation and characterization of this compound in a research setting.

Physicochemical Properties

A comparison of fundamental physical properties is the first step in sample validation. The following table summarizes the known literature values for this compound. Researchers should aim to compare their experimental findings against these benchmarks.

PropertyLiterature ValueExperimental Data
Molecular Formula C₇H₁₀N₂O₂[1][Enter Experimental]
Molecular Weight 154.17 g/mol [1][2][Enter Experimental]
Boiling Point 289.5°C at 760 mmHg[2][Enter Experimental]
Appearance Colorless to light yellow oil[Enter Experimental]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for confirming the chemical structure. The tables below outline the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, providing a basis for comparison with experimental results.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentLiterature Value (Predicted)Experimental Data
~1.29Triplet (t)3H-O-CH₂-CH₃ ~1.3 ppm[Enter Experimental]
~4.25Quartet (q)2H-O-CH₂ -CH₃~4.2 ppm[Enter Experimental]
~5.00Singlet (s)2HN-CH₂ -C=O~5.0 ppm[Enter Experimental]
~6.30Triplet (t)1HPyrazole H4~6.3 ppm[Enter Experimental]
~7.55Doublet (d)1HPyrazole H5~7.5 ppm[Enter Experimental]
~7.60Doublet (d)1HPyrazole H3~7.5 ppm[Enter Experimental]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppmLiterature Value (Predicted)Experimental Data
~14.1~14.1 ppm[Enter Experimental]
~53.0~53.0 ppm[Enter Experimental]
~62.0~62.0 ppm[Enter Experimental]
~106.5~106.5 ppm[Enter Experimental]
~129.8~129.8 ppm[Enter Experimental]
~140.5~140.5 ppm[Enter Experimental]
~167.0~167.0 ppm[Enter Experimental]

Mass Spectrometry (MS)

m/z ValueFragmentation IonLiterature Value (Predicted)Experimental Data
154.17[M]⁺154.08[Enter Experimental]
81.06[M - C₄H₅O₂]⁺81.04[Enter Experimental]
68.05[C₃H₄N₂]⁺68.04[Enter Experimental]

Experimental Protocols

The following protocols are standard procedures for the synthesis and characterization of this compound.

A. Synthesis Protocol: Alkylation of Pyrazole

This procedure is adapted from established methods for N-alkylation of pyrazoles.[3]

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent at 0°C.

  • Pyrazole Addition : Slowly add pyrazole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation : Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction : Heat the mixture to approximately 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the final product.

B. Characterization Protocols

  • NMR Spectroscopy :

    • Prepare a sample by dissolving ~5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).[4][5]

    • Process the spectra and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.0 ppm for ¹³C).

  • Mass Spectrometry (GC-MS) :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

    • Inject a 1 µL sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5 or HP-5ms).

    • Use Electron Ionization (EI) at 70 eV.

    • Set the mass analyzer to scan a range of m/z 40-500.[6]

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Workflow

The following diagram illustrates the logical workflow for the synthesis, characterization, and validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Data Acquisition cluster_comparison Validation synthesis Synthesis via Alkylation of Pyrazole purification Column Chromatography Purification synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Acquire Data ms Mass Spectrometry (GC-MS) purification->ms Acquire Data phys_props Measure Physical Properties (e.g., Boiling Point) purification->phys_props Acquire Data compare_data Compare Experimental Data with Literature Values nmr->compare_data ms->compare_data phys_props->compare_data conclusion Conclusion: Structure Validated? compare_data->conclusion Data Match mismatch Conclusion: Structure Mismatch / Impure compare_data->mismatch Discrepancy Found

Caption: Workflow for experimental validation of this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(1H-pyrazol-1-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like Ethyl 2-(1H-pyrazol-1-yl)acetate, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.

Hazard Profile and Assessment

Due to the absence of a specific SDS, the hazard profile is inferred from structurally analogous compounds, such as other pyrazole derivatives and esters, to ensure a high margin of safety.[1][2] All research chemicals should be treated as potentially hazardous.[3] this compound should be handled as a hazardous substance, with particular attention to its potential as an irritant and harmful chemical.[2]

Table 1: Inferred Hazard Profile for this compound

Hazard Category Finding based on Structurally Similar Compounds Citation
Acute Oral Toxicity Harmful if swallowed. [2]
Skin Irritation Causes skin irritation. [2]
Eye Irritation Causes serious eye irritation. [2]
Respiratory Irritation May cause respiratory irritation. [2]

| Environmental Hazards | Pyrazole derivatives can be an environmental concern for water sources; halogenated organic waste protocols may apply depending on the specific derivative. |[4] |

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant nitrile gloves, and chemical safety goggles or a face shield.[2][3][5]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[2][6]

  • Ignition Sources: Although not explicitly classified for this specific compound, many esters and organic solvents are flammable.[7] It is prudent to keep the chemical and its waste away from heat, sparks, and open flames.[8][9][10]

Operational Plan: Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2][3] Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[4]

Step 1: Waste Segregation

Proper segregation of waste is the most critical first step to prevent accidental chemical reactions and ensure compliant disposal.[3]

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible solid waste container.[1] This includes contaminated items such as weighing paper, pipette tips, and gloves.[3]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][11] Do not mix this waste with other streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's EHS department.[6][11]

Step 2: Waste Containerization and Labeling

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof lid.[6] Ensure the container is in good condition and free from damage.[6] Do not overfill the container; leave at least 10% headspace to allow for expansion.[4][12]

  • Labeling: The waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[1]

    • An accurate list of all constituents and their approximate concentrations.[4]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]

    • The date when waste was first added to the container.[4]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area (SAA) within the laboratory.[11][13]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential spills or leaks.[11] The secondary container must be capable of holding 110% of the volume of the primary container.[11]

  • Safe Environment: The storage area should be cool, well-ventilated, and away from incompatible materials.[3][9]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department or a licensed chemical waste disposal contractor.[1][6]

  • Provide Information: Supply the disposal company with a detailed inventory of the waste, including chemical names and quantities.[3]

  • Final Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[1]

Experimental Protocols

The hazard assessments for analogous compounds are typically conducted using standardized methodologies, such as those established by the OECD Guidelines for the Testing of Chemicals for determining acute toxicity, skin irritation, and eye irritation.

Mandatory Visualizations

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Pickup start Generate Waste (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here segregate Segregate Waste Stream - Solid Waste - Liquid Waste ppe->segregate container Select Compatible Waste Container segregate->container label_waste Label Container Correctly - Chemical Name - 'Hazardous Waste' - Date & Hazards container->label_waste store Store in Designated SAA - Secondary Containment - Well-Ventilated & Cool label_waste->store Transfer to Storage is_full Container Full? label_waste->is_full request Request Waste Pickup (via EHS Office) store->request end Professional Disposal (Licensed Contractor) request->end is_full->segregate No (Continue Collecting) is_full->store Yes spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol - Absorb with inert material - Collect as hazardous waste spill->spill_protocol

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-(1H-pyrazol-1-yl)acetate. The information is intended to supplement, not replace, institutional safety guidelines and to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to minimize exposure and ensure personal safety.

Body PartPPESpecifications and Recommendations
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Chemical-resistant gloves (e.g., nitrile rubber). Flame-resistant lab coat.Inspect gloves before use. Remove and replace gloves immediately if they become contaminated, punctured, or torn. Lab coats should be fully buttoned.
Respiratory Use only in a well-ventilated area, preferably in a chemical fume hood.If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be worn.
Body Long pants and closed-toe shoes.Shorts and open-toed footwear are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized workflow is critical for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is worn correctly.
  • Work within a certified chemical fume hood.
  • Have all necessary equipment and reagents readily available.
  • Ensure an eyewash station and safety shower are accessible.[2]

2. Handling:

  • Avoid contact with skin and eyes.[1]
  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[1]
  • Do not eat, drink, or smoke when using this product.[1]
  • Wash hands thoroughly after handling.[1]
  • Keep the container tightly closed when not in use.[3][4][5]

3. Storage:

  • Store in a cool, well-ventilated place.[4][5]
  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
  • Ground and bond container and receiving equipment to prevent static discharge.[3][4][5]
  • Store locked up.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician. Take off immediately all contaminated clothing and wash it before reuse.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated lab supplies, and reaction byproducts, must be segregated and labeled as hazardous waste.

  • Containerization: Use appropriate, sealed, and clearly labeled containers for chemical waste.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don all required PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials prep_workspace->prep_materials handle_weigh Weigh the chemical prep_materials->handle_weigh Proceed to handling handle_reaction Perform the experiment handle_weigh->handle_reaction handle_monitor Monitor the reaction handle_reaction->handle_monitor cleanup_deactivate Quench/Deactivate reaction (if necessary) handle_monitor->cleanup_deactivate Reaction complete cleanup_waste Segregate and label all waste cleanup_deactivate->cleanup_waste cleanup_decontaminate Decontaminate work area and glassware cleanup_waste->cleanup_decontaminate disposal Dispose of waste according to regulations cleanup_waste->disposal cleanup_doff Doff PPE correctly cleanup_decontaminate->cleanup_doff

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.